E3 Ligase Ligand-linker Conjugate 50
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H47N5O6S |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1 |
InChI Key |
UUYHXXHEFKXGFH-CMTIAEDTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VHL-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It covers the core molecular processes, key experimental methodologies for characterization, and quantitative data interpretation.
Core Mechanism of Action
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker[1]. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase[1]. VHL-recruiting PROTACs specifically hijack the VHL E3 ligase complex to induce the degradation of a target protein through the ubiquitin-proteasome system (UPS)[2][3]. The mechanism is a catalytic cycle involving several key steps.
Ternary Complex Formation
The foundational step in the PROTAC mechanism is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the VHL E3 ligase[4]. This event brings the target protein into close proximity with the E3 ligase, an arrangement that does not naturally occur[4][5]. The stability and conformation of this ternary complex are critical determinants of degradation efficiency[6][7]. The formation of this complex is often characterized by a cooperativity factor (α), which measures how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein[8].
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase complex facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein[9][10]. This process is repeated to form a polyubiquitin (B1169507) chain, typically linked via lysine 48 (K48), which acts as a recognition signal for the proteasome[].
Proteasomal Degradation
The polyubiquitinated target protein is subsequently recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover[][12].
Catalytic Cycle and Release
After the target protein is degraded, the PROTAC molecule and the VHL E3 ligase complex are released and can engage another target protein molecule[9]. This catalytic nature allows substoichiometric amounts of a PROTAC to induce the degradation of a large pool of target proteins[13].
The VHL Cullin-RING E3 Ligase (CRL2VHL) Complex
The VHL E3 ligase is a multi-subunit complex, formally known as CRL2VHL[14]. Understanding its architecture is crucial for appreciating the PROTAC mechanism.
-
Von Hippel-Lindau Protein (VHL): Functions as the substrate receptor protein[15]. It directly binds to the PROTAC's VHL ligand and, under normal physiological conditions, recognizes hydroxylated hypoxia-inducible factor-1α (HIF-1α) for degradation[12][16].
-
Elongin B (EloB) and Elongin C (EloC): These are adaptor proteins that stabilize the VHL protein and link it to the Cullin scaffold[12][17].
-
Cullin 2 (Cul2): A scaffold protein that organizes the complex, connecting the VHL-EloBC module to the RING-box protein[12][17].
-
RING-Box Protein 1 (Rbx1): This component possesses the catalytic activity, recruiting and activating the E2 ubiquitin-conjugating enzyme[18].
Characterization of VHL-Recruiting PROTACs
A multi-faceted approach using biochemical, biophysical, and cellular assays is essential to fully characterize a PROTAC and understand its structure-activity relationship (SAR)[13][19].
Quantitative Data: Biophysical & Biochemical Assays
These assays provide quantitative metrics on the interactions between the PROTAC, the target, and the E3 ligase.
| Parameter | Description | Common Assays | Typical Values/Units |
| Binary KD | Dissociation constant measuring the binding affinity of the PROTAC to either the POI or VHL alone. | SPR, ITC, FP[19][20] | nM to µM |
| Ternary KD | Dissociation constant measuring the affinity of one protein to the pre-formed PROTAC-protein binary complex. | SPR, ITC, FP[19][20] | pM to µM |
| Cooperativity (α) | A measure of how the binding of one protein influences the PROTAC's affinity for the second protein. α = (Binary KD POI * Binary KD VHL) / (Ternary KD1 * Ternary KD2). A simplified α = KDbinary/KDternary is often used. α > 1 indicates positive cooperativity, which is often desirable[8][20]. | SPR, ITC[8][20] | Dimensionless (e.g., 1 to >100) |
| Ternary Complex Half-life (t1/2) | The stability and lifetime of the ternary complex. Longer half-lives can correlate with more efficient degradation[21][22]. | SPR[8][21][22] | Seconds to Minutes |
Table 1: Key parameters from biophysical and biochemical assays.
Quantitative Data: Cellular Assays
These assays measure the ultimate outcome of PROTAC action in a biological context.
| Parameter | Description | Common Assays | Typical Values/Units |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell Western, HiBiT, Mass Spectrometry[23][24] | pM to µM |
| Dmax | The maximum percentage of protein degradation achievable at saturating PROTAC concentrations. | Western Blot, In-Cell Western, HiBiT, Mass Spectrometry[23] | % (e.g., >90%) |
| Target Engagement | Measures the binding of the PROTAC to its targets (POI and VHL) within a live cell. | NanoBRET, Cellular Thermal Shift Assay (CETSA)[4][25] | EC50 (nM to µM) |
Table 2: Key parameters from cellular assays.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time[20]. It is highly effective for quantifying ternary complex formation and cooperativity[8][22][26].
Methodology Outline:
-
Immobilization: A high-purity, biotinylated VHL E3 ligase complex (e.g., VCB) is immobilized on a streptavidin-coated SPR sensor chip[20].
-
Binary Binding Analysis (VHL-PROTAC):
-
A series of increasing concentrations of the PROTAC are injected over the VHL-coated surface.
-
The association and dissociation phases are monitored.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir) to determine the KD of the binary VHL-PROTAC interaction[8].
-
-
Binary Binding Analysis (POI-PROTAC): This is often determined using an alternative method like ITC or FP, or by immobilizing the POI on the chip and flowing the PROTAC over[20].
-
Ternary Binding Analysis:
-
A constant, near-saturating concentration of the target protein (POI) is mixed with a series of increasing concentrations of the PROTAC[8][21].
-
These mixtures are injected over the VHL-coated surface.
-
The binding response now reflects the formation of the ternary complex. The sensorgrams are fitted to determine the ternary KD[8].
-
-
Data Analysis:
-
The cooperativity factor (α) is calculated by comparing the binary and ternary binding affinities. A common simplified approach is α = KD (binary VHL-PROTAC) / KD (ternary complex formation on VHL)[8].
-
The dissociation rate (koff) from the ternary analysis provides insight into the complex's stability and half-life (t1/2 = ln(2)/koff)[22].
-
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay directly confirms that the PROTAC can induce the VHL-mediated ubiquitination of the target protein in a reconstituted system[10].
Materials and Reagents:
-
Enzymes: Recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b), and VHL E3 ligase complex[10][27].
-
Substrates: Purified target protein (POI) and Ubiquitin (often biotin-tagged for detection)[27].
-
Cofactors: ATP, Magnesium Chloride (MgCl₂), and a suitable reaction buffer (e.g., Tris-HCl, DTT)[10].
-
Test Articles: PROTAC of interest and DMSO as a vehicle control.
-
Detection: Anti-POI antibody, Streptavidin-HRP (if using biotin-Ub), and SDS-PAGE/Western Blot equipment[10].
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, POI, biotin-ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC (e.g., to a final concentration of 1-10 µM) or an equivalent volume of DMSO for the negative control[10]. Set up additional controls, such as reactions lacking E1, E3, or ATP, to confirm dependency[10].
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours to allow for ubiquitination.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-POI primary antibody to detect the unmodified POI and higher molecular weight ubiquitinated species[10]. A "ladder" of bands or a high-molecular-weight smear above the unmodified POI band indicates successful polyubiquitination[10].
-
Alternatively, probe with Streptavidin-HRP to specifically detect biotin-ubiquitin conjugates on the POI.
-
Protocol 3: Western Blot for Cellular Protein Degradation
This is the most common and direct method to measure the extent of target protein degradation in a cellular context.
Methodology Outline:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., from 1 pM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for loading variations.
-
-
Detection and Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager[10].
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Insights into Cullin-RING E3 ubiquitin ligase recruitment: structure of the VHL-EloBC-Cul2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
- 21. biorxiv.org [biorxiv.org]
- 22. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wuxibiology.com [wuxibiology.com]
- 24. researchgate.net [researchgate.net]
- 25. Protein Degradation and PROTACs [promega.jp]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. bpsbioscience.com [bpsbioscience.com]
The Pivotal Role of (S,R,S)-AHPC as a VHL Ligand in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]
A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] This tripartite architecture brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the target protein. This polyubiquitin (B1169507) tag acts as a molecular signal, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.[2]
The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and well-characterized binders.[1] The development of potent and specific VHL ligands has been a critical enabler for the advancement of VHL-based PROTACs.
(S,R,S)-AHPC: A High-Affinity VHL Ligand
(S,R,S)-AHPC, also known as VH032-NH2, is a highly potent and widely used ligand for the VHL E3 ligase in the development of PROTACs.[3][6] It is a derivative of the well-characterized VHL ligand, VH032. The high binding affinity of (S,R,S)-AHPC for VHL is crucial for the efficient formation of the ternary complex (POI-PROTAC-VHL), which is the necessary first step in the degradation cascade.
The parent compound of (S,R,S)-AHPC, VH032, exhibits a binding affinity (Kd) for VHL of 185 nM.[7] Furthermore, a fluorescently labeled version of VH032, BODIPY FL VH032, has demonstrated an even higher binding affinity with a Kd of 3.01 nM, underscoring the potent interaction of this chemical scaffold with the VHL protein.[8]
Signaling Pathways and Experimental Workflows
To visually represent the core concepts and experimental procedures discussed in this guide, the following diagrams have been generated using the DOT language.
References
A Technical Guide to PROTAC Technology: Harnessing E3 Ligase Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Drug Discovery
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional inhibitors that function through an occupancy-driven mechanism, PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system (UPS).[4][5] This event-driven mechanism allows PROTACs to act catalytically, enabling substoichiometric dosing and the potential to target proteins previously considered "undruggable."[6][7] This guide provides an in-depth technical overview of PROTAC technology, with a focus on the critical role of E3 ligase conjugates, key experimental protocols, and the quantitative assessment of their performance.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs function by coopting the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9] The PROTAC molecule is not degraded in this process and is released to target another POI molecule.[6]
E3 Ligase Conjugates: The Key to Recruitment
While the human genome encodes over 600 E3 ligases, the development of PROTACs has predominantly relied on a small subset for which high-affinity, small-molecule ligands have been discovered.[8][10] The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and potential for off-target effects.[11]
| E3 Ligase | Common Ligands | Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-established chemistry, smaller and often more drug-like ligands. Widely used with demonstrated high degradation efficiency for many targets.[11][12] |
| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide | Forms a stable E3 complex, often leading to potent degradation. Ligands can be larger and more complex than CRBN ligands.[5][8] |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 derivatives | Can induce apoptosis in addition to protein degradation, a potential advantage in oncology.[8][13] |
| Mouse Double Minute 2 (MDM2) | Nutlin-3 derivatives | Primarily used for targets where p53 activation is a desired secondary effect. Ligands can be large and face challenges with drug-like properties.[3][13] |
| Emerging Ligands | Nimbolide (RNF114), Covalent binders (KEAP1) | Expanding the toolbox to overcome resistance and broaden the scope of degradable proteins.[12][13] |
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target and E3 ligase, the stability of the ternary complex, and its ability to induce degradation in a cellular context.[1] Efficient degradation is often more dependent on the formation of a productive ternary complex than on high binary binding affinities alone.[1][2]
Table 1: Ternary Complex and Degradation Parameters for Selected PROTACs
| PROTAC | Target Protein | E3 Ligase | Ternary Complex Kd (nM) | DC50 (nM) | Dmax (%) | Cell Line |
| GP262 | PI3Kγ | VHL | N/A | 42.23 | 88.6 | MDA-MB-231 |
| GP262 | mTOR | VHL | 479 (SPR) | 45.4 | 74.9 | MDA-MB-231 |
| Compound 7 | HDAC3 | VHL | N/A | 440 | 77 | HCT116 |
| ARV-471 | Estrogen Receptor | N/A | N/A | N/A | >90 | Varies |
Note: Data for GP262 was obtained from a 2025 study.[14] Data for Compound 7 is from a study on HDAC degraders.[15] ARV-471 data reflects its high efficacy in preclinical models.[7] N/A indicates data not available in the cited sources.
Key Experimental Protocols
Validating the mechanism of action and efficacy of a PROTAC requires a suite of specialized assays.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Objective: To quantify the dose- and time-dependent degradation of a target protein following PROTAC treatment.[16][17]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[17]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[17][19]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][19]
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imager. Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against PROTAC concentration to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[9][20]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial for understanding the mechanism and optimizing PROTAC design.[21]
-
Objective: To measure the affinity and kinetics of ternary complex formation.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto an SPR sensor chip.[21][22]
-
Binary Interaction: Inject the PROTAC at various concentrations over the chip surface to measure the binary binding affinity (KD) between the PROTAC and the immobilized protein.[21]
-
Ternary Interaction: In a separate experiment, inject the PROTAC pre-mixed with a near-saturating concentration of the target protein (the third component) over the E3-ligase-coated chip.[22]
-
Data Analysis: The increase in binding response compared to the binary interaction confirms ternary complex formation. Kinetic analysis of the sensorgrams provides on-rates, off-rates, and the affinity (KD) of the ternary complex.[22] A cooperativity factor (α) can be calculated to quantify the effect of the protein-protein interactions on complex stability.[22] Other techniques include Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA, which are proximity-based assays suitable for higher throughput screening.[6][23]
-
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can induce the ubiquitination of its target.
-
Objective: To visualize the PROTAC-dependent polyubiquitination of the target protein in a reconstituted system.[9][24]
-
Methodology:
-
Reaction Setup: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, the target protein, ubiquitin (often biotinylated), and ATP.[9][25]
-
PROTAC Addition: Add the PROTAC or vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the target protein.
-
Interpretation: A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified target protein band, which corresponds to the addition of multiple ubiquitin molecules.[9]
-
Modulation of Signaling Pathways: An Example
PROTACs are powerful tools for dissecting and therapeutically targeting signaling pathways implicated in diseases like cancer.[26] For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[14] A dual-targeting PROTAC that degrades both PI3K and mTOR can effectively shut down this pathway, offering a more comprehensive therapeutic strategy than single-target inhibitors.[14]
Conclusion and Future Directions
PROTAC technology offers a powerful new approach to drug discovery, with the ability to target and eliminate disease-causing proteins. The selection of the E3 ligase and the careful optimization of the ternary complex are paramount to developing effective degraders. As the field matures, the expansion of the E3 ligase toolbox, coupled with a deeper understanding of the structure-activity relationships governing ternary complex formation, will undoubtedly lead to the development of next-generation therapeutics with enhanced specificity and efficacy.[3][8] The ongoing clinical trials of PROTACs for various cancers are highly encouraging and signal a bright future for this transformative technology.[5]
References
- 1. ijcrr.com [ijcrr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. precisepeg.com [precisepeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. Ubiquitination Assay - Profacgen [profacgen.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Ternary Complex Formation with VHL Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of ternary complex formation mediated by von Hippel-Lindau (VHL) E3 ligase ligands, a cornerstone of targeted protein degradation (TPD). We will delve into the mechanism of action, key quantitative parameters, and detailed experimental protocols for characterizing these complexes, providing a comprehensive resource for researchers in drug discovery and development.
The Mechanism of VHL-Mediated Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a natural cellular process for degrading unwanted or misfolded proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack this system to selectively eliminate proteins of interest (POIs).[1][2] A VHL-based PROTAC consists of three key components: a ligand that binds to the VHL E3 ubiquitin ligase, a ligand that binds to the POI, and a linker connecting these two moieties.[3][4]
The process begins with the PROTAC simultaneously binding to both the VHL E3 ligase complex and the target protein, forming a ternary complex.[1][3] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled to induce the degradation of additional POI molecules.[3]
Quantitative Characterization of Ternary Complexes
The efficiency of a PROTAC is not solely dependent on its binary binding affinities to VHL and the POI but is significantly influenced by the stability and formation kinetics of the ternary complex.[5] Key parameters for quantitative characterization include the dissociation constants (Kd) of the binary and ternary complexes and the cooperativity factor (α).
Cooperativity (α) is a measure of the influence that the binding of one protein has on the binding of the other to the PROTAC. It is calculated as the ratio of the binary Kd to the ternary Kd.[5]
-
α > 1 (Positive Cooperativity): The formation of the ternary complex is more favorable than the individual binary interactions, indicating stabilizing protein-protein interactions.[5]
-
α < 1 (Negative Cooperativity): The binding of one protein hinders the binding of the other, suggesting steric hindrance or unfavorable interactions.[5]
-
α = 1 (No Cooperativity): The binary and ternary binding events are independent.[5]
Quantitative Data for VHL-Based PROTACs
The following table summarizes key binding and cooperativity data for well-characterized VHL-based PROTACs.
| PROTAC | Target Protein | VHL Kd (nM) | Target Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Assay Method | Reference |
| MZ1 | BRD4BD2 | 29 | 1 | 1.3 | 22 | SPR | [5] |
| MZ1 | BRD2BD2 | 29 | 2.5 | 3.6 | 8 | SPR | [5] |
| MZ1 | BRD3BD2 | 29 | 1.8 | 32 | 0.9 | SPR | [5] |
| ARV-771 | BRD4 | 66 | 4 | 4.4 | 15 | ITC | [6] |
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical and cellular assays are employed to characterize the formation and stability of ternary complexes. Below are detailed methodologies for three key techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.[7][8]
Experimental Workflow:
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 8. aragen.com [aragen.com]
The Advent of VHL E3 Ligase Ligands: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a pivotal target in the field of targeted protein degradation (TPD). The discovery and development of small molecule ligands that bind to VHL have been instrumental in the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This technical guide provides an in-depth overview of the discovery, development, and application of VHL E3 ligase ligands. It details the underlying biological pathways, experimental methodologies for ligand characterization, and quantitative data on the binding and degradation efficacy of key molecules. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the expanding field of TPD.
Introduction: The VHL E3 Ligase and its Role in Cellular Homeostasis
The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a crucial role in the ubiquitin-proteasome system, a major pathway for controlled protein degradation in eukaryotic cells.[3] One of the primary functions of the VHL E3 ligase is to regulate the levels of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α.[4][5]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated.[5] This post-translational modification allows for the recognition and binding of HIF-1α by the VHL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] In hypoxic conditions, the absence of oxygen prevents HIF-1α hydroxylation, leading to its stabilization and the activation of genes involved in processes like angiogenesis and glucose metabolism.[7] The critical role of VHL in this pathway has made it an attractive target for therapeutic intervention, particularly for hijacking its degradation machinery.[3][8]
The VHL/HIF-1α Signaling Pathway
The regulation of HIF-1α by the VHL E3 ligase is a tightly controlled process central to the cellular response to oxygen availability. The following diagram illustrates this signaling pathway under both normoxic and hypoxic conditions.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Advent of Targeted Protein Degradation: A Technical Guide to Degrader-Antibody Conjugates, Featuring Conjugate 50
For Researchers, Scientists, and Drug Development Professionals
The paradigm of therapeutic intervention is shifting from mere inhibition to complete elimination of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a powerful modality, offering the potential to address previously "undruggable" targets.[1][2] A transformative advancement in this field is the development of Degrader-Antibody Conjugates (DACs), which merge the precision of monoclonal antibodies with the potent protein-eliminating capabilities of targeted protein degraders.[3] This guide delves into the core principles of TPD, with a focus on the structure, mechanism, and evaluation of a hypothetical exemplar, "Conjugate 50," a next-generation DAC.
Core Principles of Targeted Protein Degradation
Targeted protein degradation harnesses the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome system (UPS).[2] Small-molecule degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[4] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[4] Unlike traditional inhibitors that require continuous binding to exert their effect, degraders act catalytically, enabling the degradation of multiple protein copies.[4]
Conjugate 50: A Degrader-Antibody Conjugate Exemplar
Conjugate 50 represents a sophisticated approach within the TPD landscape. As a Degrader-Antibody Conjugate, it is a multi-component system designed for enhanced precision and potency.[3][4]
The core components of Conjugate 50 are:
-
Targeting Antibody: A monoclonal antibody that specifically recognizes and binds to a cell surface antigen, ensuring precise delivery of the degrader payload to target cells.[3]
-
Degrader Payload: A potent small-molecule degrader (e.g., a PROTAC or molecular glue) designed to engage a specific intracellular protein of interest for degradation.
-
Chemical Linker: A specialized linker that connects the antibody to the degrader. This linker is often designed to be stable in circulation and release the active degrader payload upon internalization into the target cell, frequently through mechanisms sensitive to the intracellular environment (e.g., pH or specific enzymes).[3]
The synergistic action of these components allows for targeted delivery, minimizing off-target effects and enhancing the therapeutic window.[1]
Mechanism of Action of Conjugate 50
The therapeutic action of Conjugate 50 follows a multi-step process, beginning with systemic administration and culminating in the catalytic degradation of the target protein within the diseased cell.
Quantitative Assessment of DAC Efficacy
The evaluation of a DAC like Conjugate 50 involves a series of quantitative assays to determine its potency and efficacy. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Parameter | Description | Typical Assay | Conjugate 50 (Hypothetical Data) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength of the antibody component to its target cell surface antigen. | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | 1.5 nM |
| Internalization Rate | The efficiency and speed at which the DAC is taken up by the target cell after binding. | Flow Cytometry or Confocal Microscopy with fluorescently labeled DAC | 85% internalization after 4 hours |
| DC50 (Degradation) | The concentration of the DAC that results in 50% degradation of the target protein. | Western Blot or In-Cell ELISA | 10 nM |
| Dmax (Degradation) | The maximum percentage of target protein degradation achieved at saturating concentrations of the DAC. | Western Blot or In-Cell ELISA | >95% |
| IC50 (Viability) | The concentration of the DAC that inhibits cell viability by 50%. | Cell-based viability assays (e.g., CellTiter-Glo®) | 25 nM |
Experimental Protocols for DAC Evaluation
A rigorous evaluation of Conjugate 50 would involve a multi-faceted experimental approach to characterize its biological activity.
Target Engagement and Internalization Assay
Objective: To confirm the binding of Conjugate 50 to target cells and its subsequent internalization.
Methodology:
-
Cell Culture: Culture target cells expressing the surface antigen of interest to 80% confluency.
-
Labeling: Label Conjugate 50 with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Treat cells with varying concentrations of fluorescently labeled Conjugate 50 for different time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Analysis:
-
Binding: For binding assessment, perform incubation at 4°C to prevent internalization. Analyze cells by flow cytometry to quantify the mean fluorescence intensity.
-
Internalization: For internalization, after incubation at 37°C, quench the extracellular fluorescence and analyze the intracellular fluorescence by flow cytometry or visualize via confocal microscopy.
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target intracellular protein.
Methodology:
-
Cell Treatment: Seed target cells in 6-well plates and treat with a dose-response of Conjugate 50 for a specified duration (e.g., 24 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[5] Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software to determine DC50 and Dmax values.
Cell Viability Assay
Objective: To determine the cytotoxic effect of Conjugate 50 on target cells.
Methodology:
-
Cell Seeding: Plate target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Conjugate 50 and incubate for an extended period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that measures ATP levels, which correlate with the number of viable cells.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50 value.
Signaling Pathways and Logical Relationships
The efficacy of Conjugate 50 is predicated on the precise orchestration of several cellular signaling and trafficking pathways. The logical relationship between its components and the cellular machinery is crucial for its function.
Conclusion
Degrader-Antibody Conjugates like the conceptual Conjugate 50 represent a paradigm shift in precision medicine, offering a highly selective and potent method for eliminating disease-driving proteins.[3] By leveraging the specificity of antibodies for targeted delivery and the catalytic nature of protein degraders, DACs hold immense promise for treating a wide range of diseases, including cancers and immunological disorders. A thorough understanding of their mechanism of action and the application of robust experimental protocols for their evaluation are critical for the successful clinical translation of this transformative therapeutic modality.
References
(S,R,S)-AHPC-Based VHL Ligand for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the (S,R,S)-AHPC scaffold as a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We delve into the core principles of (S,R,S)-AHPC in recruiting VHL, present key quantitative data for ligand-protein interactions and PROTAC efficacy, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of these molecules. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts and methodologies.
Introduction to (S,R,S)-AHPC as a VHL Ligand
The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) core, also known as VH032-NH2, is a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] They are composed of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ligase.[2] The VHL E3 ligase is a popular choice for PROTAC design due to its well-defined interaction with its ligands and its role as a substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex.[3][4]
The (S,R,S) stereoisomer of AHPC has been shown to be a potent binder to VHL, and its derivatives are frequently incorporated into PROTACs targeting a wide range of proteins for degradation.[5] The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand; a higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein.[2]
Quantitative Data on (S,R,S)-AHPC Ligands and Derived PROTACs
The following tables summarize key quantitative data for (S,R,S)-AHPC-based VHL ligands and the PROTACs synthesized from them. This data is essential for comparing the performance of different ligands and for the rational design of new PROTAC molecules.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC (VH032) | 185 nM[6] | - | Not Specified |
| VHL-IN-1 | 37 nM[5] | - | Not Specified |
| VH-298 | 80-90 nM[7] | - | Not Specified |
| VL285 | - | 0.34 µM[5] | Not Specified |
| VHL Ligand 14 | - | 196 nM[5] | Not Specified |
Table 2: Performance of (S,R,S)-AHPC-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 | BET Bromodomains | <1 nM[3] | Not Specified | Castration-Resistant Prostate Cancer (CRPC) cells |
| GMB-475 | BCR-ABL1 | 1.11 µM[1] | Not Specified | Ba/F3 cells |
| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 |
| Jps016 (tfa) | HDAC1 | Submicromolar | 77% | HCT116 |
| Jps016 (tfa) | HDAC3 | Submicromolar | 66% | HCT116 |
| PROTAC 4 | HDAC1 | Submicromolar | ~100% | HCT116 |
| PROTAC 4 | HDAC2 | Submicromolar | ~100% | HCT116 |
Signaling Pathways and Experimental Workflows
Visualizing the biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis and evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of (S,R,S)-AHPC-based PROTACs.
VHL Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant VHL protein complex (VCB: VHL, Elongin B, Elongin C)
-
(S,R,S)-AHPC-based ligand or PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Surface Preparation: Activate the sensor chip surface using a 1:1 mixture of NHS/EDC.
-
Ligand Immobilization: Immobilize the VCB complex onto the activated sensor chip surface via amine coupling. Aim for a surface density that will yield a maximal analyte response (Rmax) of 100-150 RU.
-
Analyte Injection: Prepare a series of concentrations of the (S,R,S)-AHPC-based compound in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Ternary Complex Formation (Co-Immunoprecipitation)
Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL) within a cellular context.
Materials:
-
Cells expressing the POI and VHL
-
PROTAC molecule and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS and non-denaturing lysis buffer with protease inhibitors
-
Antibodies against the POI and VHL
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer and elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or DMSO for the desired time. It is recommended to pre-treat with a proteasome inhibitor to prevent degradation of the ubiquitinated POI and stabilize the ternary complex.
-
Cell Lysis: Lyse the treated cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against VHL (or the POI) to capture the protein and its binding partners.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and VHL to confirm the formation of the ternary complex.
Protein Degradation Assay (Western Blot)
Western blotting is the standard method to quantify the extent of POI degradation induced by a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS and lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control.
-
Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities and normalize the POI level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Interpretation: Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Conclusion
The (S,R,S)-AHPC scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its favorable binding affinity and well-understood structure-activity relationship make it an excellent starting point for the design of potent and selective protein degraders. This guide has provided a comprehensive overview of the key aspects of utilizing (S,R,S)-AHPC in PROTAC synthesis, from fundamental principles and quantitative data to detailed experimental protocols. By leveraging this information, researchers can effectively design, synthesize, and evaluate novel (S,R,S)-AHPC-based PROTACs for a wide array of therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Von Hippel-Lindau (VHL) Protein Recognition by (S,R,S)-AHPC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery responsible for responding to changes in oxygen availability. It functions as the substrate-recognition subunit of an E3 ubiquitin ligase complex, which targets the alpha subunit of the Hypoxia-Inducible Factor (HIF) for proteasomal degradation in the presence of oxygen. The dysregulation of this pathway is implicated in various cancers, making VHL a compelling target for therapeutic intervention. One of the key strategies to modulate this pathway is through the development of small molecules that can bind to VHL, either to inhibit its interaction with HIF-1α or to recruit it for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
(S,R,S)-AHPC, also known as VH032-NH2, is a potent ligand that mimics the hydroxylated proline residue of HIF-1α, enabling it to bind to the substrate recognition pocket of VHL.[1][2] This technical guide provides an in-depth analysis of the structural basis for this recognition, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the key interactions and workflows.
Quantitative Analysis of VHL Ligand Binding
The binding affinity of ligands to VHL is a critical parameter in the development of VHL-targeting therapeutics. While direct binding data for (S,R,S)-AHPC is not extensively published, the binding affinity of its closely related parent compound, VH032, has been well-characterized. A derivative of (S,R,S)-AHPC has been reported to retain a nanomolar binding affinity to the VHL-ElonginB-ElonginC (VBC) complex, within a two-fold range of the parent VH032 ligand.[3] The thermodynamic parameters for the binding of VH032 to the VBC complex have been determined using Isothermal Titration Calorimetry (ITC).
| Ligand | Kd (nM) | N (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| VH032 | 185 ± 7 | 1.0 | -10.5 | 1.4 |
Table 1: Thermodynamic binding parameters of VH032 to the VBC complex as determined by ITC. The dissociation constant (Kd), stoichiometry (N), enthalpy change (ΔH), and entropic contribution (-TΔS) are presented. Data is based on the parent compound VH032.
Structural Insights into VHL Recognition
The high-resolution crystal structure of the VHL-ElonginB-ElonginC (VBC) complex bound to the closely related ligand VH032 (PDB ID: 4W9H) provides a detailed view of the molecular interactions that govern recognition.[4][5] These interactions are presumed to be highly conserved in the binding of (S,R,S)-AHPC.
The core of the interaction is the mimicry of the post-translationally hydroxylated proline residue of HIF-1α by the hydroxyproline-like moiety of (S,R,S)-AHPC. This allows the ligand to occupy the same binding pocket on the β-domain of VHL that is responsible for recognizing HIF-1α.
Key interactions include:
-
Hydrogen Bonding: The hydroxyl group of the ligand's core forms critical hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket.
-
Van der Waals Interactions: The aliphatic portion of the ligand's core makes extensive van der Waals contacts with hydrophobic residues in the binding pocket, including Tyr98, Pro99, and Trp117.
-
Additional Contacts: The peripheral moieties of the ligand extend out of the primary binding pocket and make additional contacts with surface residues of VHL, contributing to the overall binding affinity and specificity.
Caption: Key molecular interactions between (S,R,S)-AHPC and the VHL binding pocket.
Experimental Protocols
Accurate characterization of the VHL-(S,R,S)-AHPC interaction relies on precise and well-controlled biophysical and structural biology techniques. The following sections detail the methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
(S,R,S)-AHPC dissolved in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Dialyze the VBC complex extensively against the chosen buffer to ensure buffer matching. Dissolve (S,R,S)-AHPC in the final dialysis buffer. Degas both solutions prior to the experiment.
-
Concentration Determination: Accurately determine the concentrations of the VBC complex and (S,R,S)-AHPC using a reliable method such as UV-Vis spectroscopy.
-
ITC Experiment:
-
Load the VBC complex into the sample cell at a concentration of approximately 10-20 µM.
-
Load (S,R,S)-AHPC into the injection syringe at a concentration 10-15 times higher than the protein concentration.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw binding data. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Caption: Workflow for determining VHL-(S,R,S)-AHPC binding thermodynamics using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Materials:
-
Purified VBC complex.
-
(S,R,S)-AHPC.
-
SPR instrument with a suitable sensor chip (e.g., CM5).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the VBC complex over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of (S,R,S)-AHPC in the running buffer.
-
Inject the different concentrations of the ligand over the immobilized VBC surface and a reference flow cell (without VBC).
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
Follow with an injection of running buffer to measure dissociation.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the VHL-(S,R,S)-AHPC complex, revealing the precise atomic-level interactions.
Materials:
-
Highly purified and concentrated VBC complex.
-
(S,R,S)-AHPC.
-
Crystallization screens and plates.
-
Cryoprotectant.
-
X-ray diffraction source (synchrotron or in-house).
Procedure:
-
Complex Formation: Incubate the VBC complex with a molar excess of (S,R,S)-AHPC to ensure saturation of the binding sites.
-
Crystallization Screening:
-
Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components to obtain diffraction-quality crystals.
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystal.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known VHL structure as a search model.
-
Build the model of the VBC-(S,R,S)-AHPC complex into the electron density and refine the structure to obtain the final atomic coordinates.
-
Conclusion
The recognition of (S,R,S)-AHPC by the VHL protein is a well-defined process driven by a combination of hydrogen bonding and hydrophobic interactions that mimic the binding of the endogenous substrate, HIF-1α. The nanomolar binding affinity of this ligand, coupled with its favorable structural interactions, makes it a valuable tool for the development of PROTACs and other VHL-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other VHL-ligand interactions, which is essential for advancing the design of novel therapeutics for a range of diseases.
References
Exploring the Ubiquitin-Proteasome System with VHL-based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process responsible for the regulated degradation of intracellular proteins. This intricate machinery plays a crucial role in maintaining cellular homeostasis by eliminating misfolded or damaged proteins and controlling the levels of key regulatory proteins involved in signal transduction, cell cycle progression, and apoptosis. The UPS operates through a cascade of enzymatic reactions involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the substrate recognition component of the system, conferring specificity to the degradation process.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that harness the cell's own protein degradation machinery to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Among the more than 600 E3 ligases identified in humans, the von Hippel-Lindau (VHL) E3 ligase complex is one of the most well-characterized and widely exploited for PROTAC design. VHL-based PROTACs have demonstrated remarkable efficacy in degrading a wide range of clinically relevant targets, including those previously considered "undruggable." This technical guide provides a comprehensive overview of the principles and methodologies for exploring the UPS using VHL-based PROTACs, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways and workflows.
The Ubiquitin-Proteasome and VHL-PROTAC Signaling Pathway
The mechanism of action of a VHL-based PROTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below.
Caption: VHL-PROTAC mediated ubiquitination and degradation pathway.
Data Presentation: Quantitative Analysis of VHL-based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% of the maximal degradation, and the maximum degradation (Dmax), which represents the percentage of protein degradation at saturating PROTAC concentrations. Binding affinities (Kd) of the PROTAC to both the target protein and the VHL E3 ligase are also crucial for understanding the structure-activity relationship.
VHL-based PROTACs Targeting BRD4
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Kd (nM) vs BRD4 (BD2) | Kd (nM) vs VHL | Reference |
| MZ1 | H661, H838 | 8, 23 | >90 at 100 nM | 15 (ITC) | 66 (ITC) | [2][3] |
| ARV-771 | 22Rv1 | <5 | Not Reported | 7.6 | Not Reported | [1][4] |
| PROTAC 17 | HeLa | ~100 | >90 at 1 µM | Not Reported | Not Reported | [5] |
VHL-based PROTACs Targeting KRAS G12C
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| LC-2 | NCI-H2030 | 0.59 ± 0.20 | ~80 | [6][7] |
| LC-2 | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [8] |
| LC-2 | SW1573 | 0.76 ± 0.30 | ~90 | [8] |
| YN14 | MIA PaCa-2 | nanomolar | >95 | [9] |
VHL-based PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 | [9][10] |
| ARD-69 | LNCaP, VCaP, 22Rv1 | 0.86, 0.76, 10.4 | ~100 | [11] |
| ARCC-4 | VCaP | ~5 | ~95 | [11] |
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cell-based assays can be used to characterize this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to the Function of Linkers in E3 Ligase Ligand Conjugates for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While the choice of ligands dictates target specificity, the linker is a critical and active component that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][5] This technical guide provides a comprehensive exploration of the multifaceted role of linkers in PROTAC design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows.
Introduction: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another catalytic cycle.[1] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, a key advantage over traditional occupancy-driven inhibitors.[1]
Caption: PROTAC-mediated protein degradation pathway.
The Multifaceted Role of the Linker
The linker is far more than a passive tether; it is a critical determinant of a PROTAC's success, influencing ternary complex formation, physicochemical properties, and overall biological activity.[1][2]
Orchestrating the Ternary Complex
The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated degradation.[1] The linker's length, rigidity, and attachment points dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[1][5] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced ternary complex stability.[1] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[7][8]
Linker Composition and Physicochemical Properties
The chemical composition of the linker significantly impacts the PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[3][9]
-
Flexible Linkers: Commonly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, flexible linkers are synthetically tractable and allow the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.[1][10] However, high flexibility can lead to an entropic penalty upon binding and may contribute to poor physicochemical properties.[1]
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or planar aromatic systems, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1][10] This can also improve selectivity by disfavoring off-target ternary complex formation.[1]
-
"Smart" Linkers: Recent innovations include photoswitchable or photocleavable linkers that allow for spatiotemporal control of PROTAC activity, minimizing systemic side effects.[7][11]
Linker Length: A Critical Balancing Act
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[12] A linker that is too short can cause steric clashes, preventing ternary complex formation.[8][9] Conversely, a linker that is too long may lead to an unproductive ternary complex where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination.[12]
Attachment Points: The "Exit Vectors"
The points at which the linker connects to the POI and E3 ligase ligands, known as "exit vectors," are crucial.[1] The linker should be attached at a solvent-exposed region of each ligand to minimize disruption of their binding to their respective protein targets.[1][8][10]
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [11]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [11][13]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [11]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | PROTAC A | Moderate |
| Rigid (Piperazine/Piperidine) | PROTAC B (e.g., ARV-110) | High |
Table 4: Impact of Linker Composition on BRD4 Degradation (CRBN-based PROTACs) [1]
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG-based | 15 | >95 |
| Alkyl-based | 25 | >95 |
| Rigidified (with cyclic elements) | 8 | >98 |
Experimental Protocols for PROTAC Characterization
A comprehensive evaluation of PROTACs requires a suite of biophysical and cell-based assays.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Western Blotting for Protein Degradation[2][14]
This is the gold-standard method for quantifying the reduction in target protein levels.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration of lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer, then boil to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect bands using an ECL substrate and quantify band intensities. Normalize POI levels to a loading control (e.g., GAPDH). Calculate DC₅₀ and Dₘₐₓ values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation[15][16]
SPR provides real-time, label-free analysis of binary and ternary binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip)
-
Purified POI and E3 ligase
-
PROTAC compound
-
Running buffer (e.g., PBS-P+)
-
Regeneration buffer
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure their binary binding affinity.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface. An increase in response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rates, and calculate the cooperativity of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics[17][18]
ITC measures the heat changes associated with binding events to determine thermodynamic parameters.
Materials:
-
ITC instrument
-
Purified POI and E3 ligase
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Ensure all components (proteins and PROTAC) are in identical, degassed buffer.
-
Titration: Titrate the PROTAC into a solution containing the POI and E3 ligase.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
In-Cell Ubiquitination Assay[19][20]
This assay confirms that the PROTAC induces ubiquitination of the POI within the cellular environment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibodies for immunoprecipitation (anti-POI) and Western blotting (anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated POI).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the POI.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect polyubiquitinated POI.
Cellular Permeability Assays (e.g., PAMPA)[7][21][22]
These assays assess the ability of the PROTAC to cross the cell membrane.
Materials:
-
PAMPA plate with a lipid-infused artificial membrane
-
Donor and acceptor well plates
-
PROTAC compound
-
Buffer solutions
-
Plate reader
Procedure:
-
Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Incubation: Incubate the plate to allow the PROTAC to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the permeability coefficient (Papp) to assess passive diffusion.
Logical Relationships in Linker Design
The optimization of a PROTAC linker involves a non-linear relationship between its properties and the resulting degradation efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, playing a crucial role that extends far beyond simply connecting the two ligand moieties.[1][2] A deep understanding of how linker composition, length, and attachment points influence ternary complex formation and the overall physicochemical properties of the molecule is paramount for the successful development of novel protein degraders.[5][9] The systematic application of the quantitative analyses and experimental protocols detailed in this guide will empower researchers to rationally design and optimize the next generation of PROTACs with enhanced potency, selectivity, and therapeutic potential. The continued exploration of "linkerology" will undoubtedly unlock new avenues for targeting the "undruggable" proteome.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to PROTAC Synthesis Utilizing E3 Ligase Ligand-Linker Conjugate 50
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] This catalytic mechanism offers significant advantages over traditional inhibitors.[1]
The synthesis of PROTACs can be a complex, multi-step process.[5] To streamline this workflow, pre-formed E3 ligase ligand-linker conjugates have become invaluable tools.[6][] These building blocks, which consist of an E3 ligase ligand pre-attached to a linker with a reactive handle, simplify the synthesis to a single coupling step with the POI ligand.[6]
This document provides a detailed protocol for the synthesis of a PROTAC using E3 Ligase Ligand-linker Conjugate 50 , a von Hippel-Lindau (VHL) E3 ligase ligand conjugate.[8] The protocol will focus on a standard amide bond formation, a widely used and robust method for PROTAC synthesis.[9][10]
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, inducing proximity between the target protein and an E3 ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC mechanism of action.
Materials and Equipment
Reagents
-
This compound (VHL-linker-NH2)
-
Target Protein Ligand with a terminal carboxylic acid (POI-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
Syringes and needles
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocol
This protocol describes the coupling of this compound (assuming a terminal amine) with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) via amide bond formation.
Caption: Experimental workflow for PROTAC synthesis.
Step 1: Amide Coupling Reaction
-
In a clean, dry round bottom flask under a nitrogen atmosphere, dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[10]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight (12-24 hours).[10]
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.[10]
Step 2: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
Step 3: Purification
-
Purify the crude product by preparative reverse-phase HPLC. A typical gradient would be 10-90% acetonitrile in water (with 0.1% TFA as a modifier) over 30 minutes.
-
Collect the fractions containing the pure product, as determined by LC-MS analysis of the fractions.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using analytical LC-MS.
-
Verify the structure of the PROTAC using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical PROTAC, "PROTAC-XYZ," synthesized using the described protocol.
Table 1: Synthesis and Characterization of PROTAC-XYZ
| Parameter | Result |
| Starting Materials | |
| POI-XYZ-COOH | 50 mg |
| This compound | 1.1 eq |
| Reaction Conditions | |
| Coupling Reagents | HATU (1.2 eq), DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Duration | 16 hours |
| Yield and Purity | |
| Isolated Yield | 35 mg (45%) |
| Purity (by HPLC at 254 nm) | >98% |
| Analytical Data | |
| LC-MS | |
| Retention Time | 8.2 min |
| Calculated Mass [M+H]⁺ | 987.45 Da |
| Observed Mass [M+H]⁺ | 987.48 Da |
| NMR | |
| ¹H and ¹³C NMR | Consistent with proposed structure |
Table 2: Biological Activity of PROTAC-XYZ
| Assay | Parameter | Value |
| Target Degradation | DC₅₀ (Protein XYZ) | 25 nM |
| Dₘₐₓ (Protein XYZ) | >95% | |
| Cell Viability | CC₅₀ (in HEK293T cells) | >10 µM |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | Extend reaction time; check the quality of coupling reagents and anhydrous solvents. |
| Degradation of starting materials or product | Ensure inert atmosphere; check pH during work-up. | |
| Multiple Byproducts | Side reactions | Use alternative coupling reagents (e.g., EDC/HOBt); optimize stoichiometry of reagents. |
| Poor Purity after HPLC | Co-eluting impurities | Optimize HPLC gradient and column chemistry. |
| Product instability | Check pH of mobile phase; handle purified product with care. |
This document provides a comprehensive guide for the synthesis and characterization of PROTACs using a pre-formed E3 ligase ligand-linker conjugate. The provided protocol is a general guideline and may require optimization based on the specific properties of the target protein ligand.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. explorationpub.com [explorationpub.com]
- 5. google.com [google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Warhead Conjugation to a Monoclonal Antibody
Topic: Experimental Guide for Conjugating a Warhead to mAb-Targeting-Agent
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule "warhead".[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and concentrating its effect at the site of disease.[3][4][5] This document provides a detailed experimental guide for the conjugation of a cytotoxic warhead to a hypothetical monoclonal antibody, "mAb-Targeting-Agent," representing a typical IgG1 antibody used in ADC development.
The protocol will focus on a common conjugation strategy: cysteine-maleimide chemistry, which involves the reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups, followed by conjugation with a maleimide-functionalized warhead-linker. This method allows for a controlled drug-to-antibody ratio (DAR).[6][7]
Signaling Pathway of a Typical ADC
ADCs function by binding to a specific antigen on the surface of a target cell.[8] Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[2] Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved (for cleavable linkers) or the antibody is degraded, releasing the cytotoxic warhead.[6][9] The warhead then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis.[1][6][9]
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).
Experimental Protocols
This section details the step-by-step methodology for the conjugation of a maleimide-functionalized warhead to mAb-Targeting-Agent.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage |
| mAb-Targeting-Agent (IgG1) | In-house/Commercial | N/A | 2-8°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | T2556 | -20°C |
| Maleimide-linker-Warhead (e.g., mc-MMAF) | Commercial | N/A | -20°C |
| Dimethyl sulfoxide (B87167) (DMSO), Anhydrous | Major Supplier | D2650 | Room Temp |
| L-Cysteine | Major Supplier | C7352 | Room Temp |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house/Commercial | N/A | Room Temp |
| Amicon Ultra-15 Centrifugal Filter Units (30 kDa MWCO) | Major Supplier | UFC903024 | Room Temp |
Experimental Workflow
The overall experimental workflow consists of four main stages: antibody reduction, warhead conjugation, quenching, and purification.
Caption: Step-by-step workflow for ADC conjugation.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds of mAb-Targeting-Agent to generate free thiol groups.
-
Preparation: Bring mAb-Targeting-Agent and TCEP solutions to room temperature.
-
Dilution: Dilute the mAb-Targeting-Agent to a final concentration of 10 mg/mL in PBS, pH 7.4.
-
TCEP Addition: Prepare a fresh 10 mM stock solution of TCEP in PBS. Add TCEP to the antibody solution to a final molar excess of 2.5-fold over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.
Protocol 2: Warhead Conjugation
This protocol details the conjugation of the maleimide-functionalized warhead to the reduced antibody.
-
Warhead Preparation: Prepare a 10 mM stock solution of the maleimide-linker-warhead in anhydrous DMSO.
-
Conjugation Reaction: Add the warhead solution to the reduced antibody solution to achieve a final molar excess of 5-fold over the antibody. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1 hour in the dark with gentle mixing.
Protocol 3: Quenching and Purification
This protocol describes how to stop the conjugation reaction and purify the resulting ADC.
-
Quenching: To quench any unreacted maleimide (B117702) groups, add a 10-fold molar excess of L-cysteine (relative to the warhead) to the reaction mixture. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from excess warhead, linker, and quenching agent using diafiltration with Amicon Ultra-15 centrifugal filter units (30 kDa MWCO).
-
Add PBS to the quenched reaction mixture to the full volume of the filter unit.
-
Centrifuge at 4000 x g for 15 minutes.
-
Discard the flow-through.
-
Repeat the wash step 5-7 times.
-
Recover the purified ADC in a fresh collection tube.
-
-
Concentration Determination: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
Data Presentation and Characterization
The resulting ADC should be characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
Table 1: Summary of Conjugation Parameters and Results
| Parameter | Condition | Result |
| Antibody Concentration | 10 mg/mL | - |
| TCEP:mAb Molar Ratio | 2.5:1 | - |
| Warhead:mAb Molar Ratio | 5:1 | - |
| Final ADC Concentration | - | To be determined |
| Average DAR | - | To be determined by HIC/MS |
| Monomer Purity | - | To be determined by SEC |
| Free Drug Level | - | To be determined by RP-HPLC |
Characterization Techniques
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) and to calculate the average DAR.
-
Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the different ADC species, confirming the DAR and the integrity of the conjugate.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of residual free warhead-linker in the final product.
In Vitro Cytotoxicity Assay
The potency of the newly generated ADC should be evaluated in a cell-based assay.
-
Cell Seeding: Seed a target antigen-expressing cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
ADC Treatment: The following day, treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free warhead.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the half-maximal effective concentration (EC50) for each compound.[10]
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cell Line | EC50 (nM) |
| ADC (mAb-Warhead) | Antigen-Positive | 0.5 |
| Unconjugated mAb | Antigen-Positive | >1000 |
| Free Warhead | Antigen-Positive | 0.01 |
| ADC (mAb-Warhead) | Antigen-Negative | >1000 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Increase TCEP:mAb ratio or incubation time. Ensure TCEP is fresh. |
| Hydrolysis of maleimide group. | Prepare warhead solution immediately before use. Ensure anhydrous DMSO. | |
| High Aggregation | Hydrophobic nature of the warhead. | Optimize conjugation conditions (e.g., lower warhead:mAb ratio). |
| High protein concentration. | Perform conjugation at a lower antibody concentration. | |
| High Free Drug Level | Inefficient purification. | Increase the number of diafiltration washes. |
Conclusion
This guide provides a comprehensive framework for the successful conjugation of a cytotoxic warhead to a monoclonal antibody. The described protocols for cysteine-maleimide chemistry offer a robust method for generating ADCs with a controlled drug-to-antibody ratio. Thorough characterization of the final product is crucial to ensure its quality, potency, and suitability for further preclinical and clinical development.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody–drug Conjugates: Historical Developments – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody-Drug Conjugate Development Services - Creative Biolabs [creativebiolabs.net]
- 6. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]
- 10. EC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assay to Test V-HL-Based PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] VHL-based PROTACs are a prominent class of these degraders, utilizing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag a target protein for destruction by the proteasome.[2][3] This application note provides a detailed guide to the cell-based assays essential for evaluating the efficacy of VHL-based PROTACs, offering step-by-step protocols and data presentation guidelines for researchers in drug discovery and development.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex leads to the polyubiquitination of the POI.[5] This "kiss of death" marks the POI for recognition and subsequent degradation by the 26S proteasome, thereby reducing its cellular levels.[1]
Signaling Pathway of VHL-Based PROTAC-Mediated Protein Degradation
VHL is the substrate recognition component of the Cullin 2 (Cul2) E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Rbx1.[6][7] Under normal physiological conditions, this complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation in an oxygen-dependent manner.[6][8] VHL-based PROTACs hijack this natural process to degrade a desired POI. The PROTAC facilitates the proximity-induced ubiquitination of the POI by the VHL E3 ligase complex. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for accurately assessing the efficacy of a VHL-based PROTAC. The following workflow outlines the key experimental stages:
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Degradation Profile of VHL-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | MV4-11 | ~10 | ≥95% | [2][9] |
| Jps016 (tfa) | HDAC1 | HCT116 | 550 | 77 | [4] |
| Jps016 (tfa) | HDAC3 | HCT116 | 530 | 66 | [4] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [10] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [10] |
| AM-A3 | ER | MCF-7 | 1.1 | 98 | [2] |
| MS33 | WDR5 | - | 260 | 71 | [11] |
Table 2: Cellular Viability of Cancer Cell Lines upon PROTAC Treatment
| PROTAC Compound | Cell Line | Assay | IC50 (nM) | Treatment Duration | Reference |
| GP262 | OCI-AML3 | CCK-8 | 44.3 ± 3.2 | 24 hours | [10] |
| GP262 | THP-1 | CCK-8 | 48.3 ± 4.1 | 24 hours | [10] |
| AM-A3 | MCF-7 | - | 13.2 | - | [2] |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is to quantify the reduction in the target protein levels following PROTAC treatment.[1][12]
Materials:
-
Appropriate cancer cell line (e.g., HCT116, MV4-11, MDA-MB-231)[4][9]
-
VHL-based PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the cytotoxic effects of the PROTAC on the cells.[13][14][15]
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[16]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the POI-PROTAC-VHL ternary complex.[5][17][18]
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against VHL (for immunoprecipitation)
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Western blot reagents (as described above)
-
Primary antibodies against the POI and VHL
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC (e.g., at a concentration known to induce degradation) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-VHL antibody or control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples.
-
Probe the membrane with primary antibodies against the POI and VHL to detect the co-immunoprecipitated proteins.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
This protocol is to ensure that the observed protein degradation is not due to a decrease in mRNA transcription.[19][20]
Materials:
-
Cells treated with PROTAC or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from PROTAC-treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative mRNA expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Advanced Assays for In-Depth Characterization
For a more comprehensive understanding of PROTAC activity, advanced assays can be employed:
-
HiBiT and NanoBRET™ Assays: These bioluminescence-based assays allow for the real-time, quantitative measurement of target protein degradation kinetics and ternary complex formation in live cells.[21][22][23][24]
-
Quantitative Proteomics: Techniques like Tandem Mass Tag (TMT)-based proteomics can provide a global view of protein expression changes upon PROTAC treatment, enabling the assessment of selectivity and off-target effects.[25][26]
Conclusion
The systematic evaluation of VHL-based PROTACs using a combination of cell-based assays is essential for advancing promising candidates in drug discovery. The protocols and guidelines presented in this application note provide a robust framework for researchers to assess the efficacy, mechanism of action, and cellular effects of their PROTAC molecules. By employing these methods, scientists can generate reliable and reproducible data to guide the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. OUH - Protocols [ous-research.no]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. promega.com [promega.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. selvita.com [selvita.com]
- 24. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.sg]
- 25. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 26. Protein Degrader [proteomics.com]
Application Notes and Protocols for Targeted Degradation of BRD4 using (S,R,S)-AHPC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[4][5]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-Myc.[1] Its overexpression is strongly associated with various malignancies, making it a high-priority therapeutic target.[1][6]
The (S,R,S)-AHPC moiety is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][7] When incorporated into a PROTAC, (S,R,S)-AHPC serves to recruit the VHL E3 ligase, enabling the targeted degradation of proteins like BRD4.[2] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing (S,R,S)-AHPC-based PROTACs to achieve targeted degradation of BRD4.
Mechanism of Action
PROTACs incorporating an (S,R,S)-AHPC-based ligand function by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase.[2][8] This proximity allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.[9][10] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the BRD4 protein.[5][11] This event leads to the downregulation of BRD4 target genes, such as c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.[1][4]
Data Presentation: Efficacy of BRD4 Degraders
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC₅₀) for cell viability.[1] Below is a summary of reported data for various VHL-recruiting BRD4-targeting PROTACs.
Table 1: BRD4 Degradation Efficacy (DC₅₀) of VHL-Recruiting PROTACs
| Compound | Cell Line | DC₅₀ (nM) | Treatment Time (h) | Reference |
| MZ1 | HeLa, LS174t | ~10-100 | 5 - 24 | [5] |
| dBET6 | HepG2 | 23.32 | 8 | [12] |
| ARV-771 | 22Rv1 | <1 | Not Specified | [13] |
| QCA570 | 5637 (Bladder Cancer) | ~1 | 9 | [14] |
| QCA570 | T24 (Bladder Cancer) | ~1 | 9 | [14] |
| QCA570 | J82 (Bladder Cancer) | ~1 | 9 | [14] |
Table 2: Anti-proliferative Activity (IC₅₀) of VHL-Recruiting BRD4 PROTACs
| Compound | Cell Line | IC₅₀ (nM) | Treatment Time (h) | Reference |
| MZ1 | RS4;11 (Leukemia) | 13 | 72 | [1] |
| ARV-825 | CA-46 (Burkitt's Lymphoma) | 12 | 72 | [1] |
| QCA570 | MOLM-13 (Leukemia) | 0.8 | 72 | [1] |
| dBET1 | 22Rv1 (Prostate Cancer) | 9.5 | 72 | [1] |
| Note: ARV-825 and dBET1 are Cereblon-recruiting PROTACs included for comparison. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This is the most common method to qualitatively and quantitatively assess the degradation of BRD4 following PROTAC treatment.[2][5]
Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4][5]
-
Prepare serial dilutions of the (S,R,S)-AHPC-based PROTAC in complete growth medium. A typical dose-response range is 1 nM to 1000 nM.[2]
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest PROTAC dose.[4]
-
Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation window.[4][15]
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4][5]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.[4]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[2][4]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[4][5]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4. Also probe for a loading control (e.g., GAPDH, α-Tubulin) to ensure equal loading.[5][17]
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6]
-
Wash the membrane again three times with TBST.[4]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[4][6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[14]
-
Normalize the BRD4 signal to the loading control signal. Calculate the percentage of remaining BRD4 relative to the vehicle-treated control to determine DC₅₀ values.[17]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[1][11]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO₂.[1]
-
Compound Treatment: Add desired concentrations of the BRD4-targeting PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1][11]
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.[1]
-
Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using graphing software like GraphPad Prism.[1][11]
Protocol 3: Target Ubiquitination Assay (NanoBRET™)
This advanced live-cell assay directly measures the PROTAC-induced ubiquitination of the target protein by monitoring the proximity between BRD4 and ubiquitin.[13]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein (BRD4) fused to a NanoLuc® luciferase donor and a HaloTag® protein fused to ubiquitin as the energy acceptor.[13]
-
Cell Seeding and Transfection:
-
Compound Treatment:
-
Prepare a serial dilution of the test PROTAC.
-
Add the PROTAC to the wells and incubate for a set period (e.g., 1–4 hours) to induce ubiquitination.[13]
-
-
Detection (Endpoint Assay):
-
Prepare a solution of NanoBRET™ Nano-Glo® Substrate in Opti-MEM® medium.
-
Add the substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates PROTAC-induced proximity between BRD4 and ubiquitin, signifying ubiquitination.
Protocol 4: Proteasome Inhibition Assay
This assay is crucial to validate that the observed loss of BRD4 is dependent on the proteasome, a key mechanistic hallmark of PROTACs.[6]
Methodology:
-
Cell Seeding and Pre-treatment:
-
PROTAC Treatment:
-
Add the BRD4 degrader at an effective concentration (e.g., 3-5x DC₅₀) to both the pre-treated "rescue" wells and a set of "PROTAC-only" wells.
-
Include a "vehicle-only" control group.
-
Incubate for the time determined to give strong degradation (e.g., 8-24 hours).[8]
-
-
Analysis:
-
Harvest the cells and perform Western blot analysis for BRD4 as described in Protocol 1.
-
Expected Outcome: In the "PROTAC-only" lane, BRD4 levels should be significantly reduced. In the "rescue" lane (PROTAC + proteasome inhibitor), the degradation of BRD4 should be attenuated or completely blocked, resulting in a BRD4 band intensity similar to the vehicle control.[6] This "rescue" confirms that the PROTAC's activity is mediated by the proteasome.[6][15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-rad.com [bio-rad.com]
- 17. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application of VHL-Recruiting PROTACs in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins, including those traditionally considered "undruggable". VHL (von Hippel-Lindau) E3 ubiquitin ligase is one of the most successfully recruited E3 ligases for PROTACs in cancer research. VHL-recruiting PROTACs have demonstrated significant potential in degrading a wide array of oncoproteins, offering a novel strategy to combat cancer.
This document provides detailed application notes and protocols for the use of VHL-recruiting PROTACs in oncology research, focusing on their mechanism of action, experimental validation, and data interpretation.
Mechanism of Action of VHL-Recruiting PROTACs
VHL-recruiting PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that engages the VHL E3 ligase, and a linker that connects these two moieties. The mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Application Notes and Protocols for Co-immunoprecipitation to Validate VHL Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to validate the engagement of the Von Hippel-Lindau (VHL) tumor suppressor protein with its interacting partners. This technique is crucial for studying protein-protein interactions, validating drug targets, and elucidating cellular signaling pathways.
Introduction
The Von Hippel-Lindau (VHL) protein is a critical tumor suppressor that functions as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] This complex, which also includes elongin B, elongin C, cullin 2, and Rbx1, targets proteins for ubiquitination and subsequent proteasomal degradation.[1][2] The most well-characterized substrates of VHL are the alpha subunits of hypoxia-inducible factor (HIF), transcription factors that play a central role in the cellular response to changes in oxygen levels.[1] Under normoxic conditions, specific proline residues on HIF-α are hydroxylated, allowing for recognition by VHL, leading to HIF-α ubiquitination and degradation.[1] Inactivation of VHL leads to the stabilization of HIF-α and the subsequent transcription of genes involved in angiogenesis, glucose metabolism, and cell proliferation, which are hallmarks of cancer.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[3][4][5] The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, VHL) from a cell lysate, along with any proteins that are bound to it (the "prey").[6] The resulting complex is then analyzed, typically by western blotting or mass spectrometry, to identify the interacting partners.[6][7] Validating VHL engagement with its substrates or other binding partners is essential for understanding its biological functions and for the development of therapeutics that modulate its activity.
VHL Signaling Pathway
The canonical VHL signaling pathway involves the oxygen-dependent degradation of HIF-α. This process is central to cellular adaptation to hypoxia.
References
- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Click Chemistry for Attaching Protein Binders to (S,R,S)-AHPC-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery.[1] A key step in the synthesis of many PROTACs is the conjugation of a protein binder to a ligand that recruits an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the attachment of protein binders to (S,R,S)-AHPC-linker conjugates using click chemistry. (S,R,S)-AHPC is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[2]
Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, provides a robust method for this conjugation.[3] We will focus on two of the most common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These protocols are designed to be a comprehensive resource for researchers in drug discovery and chemical biology.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of a protein binder to an (S,R,S)-AHPC-linker conjugate via SPAAC and CuAAC, followed by characterization of the resulting PROTAC.
Table 1: Quantitative Data for SPAAC Conjugation of Azide-Modified Protein Binder to (S,R,S)-AHPC-Linker-DBCO
| Parameter | Value | Method of Analysis |
| Protein Binder Concentration | 5 mg/mL | UV-Vis Spectroscopy (A280) |
| (S,R,S)-AHPC-Linker-DBCO Concentration | 10 mM in DMSO | Supplier Certificate of Analysis |
| Molar Ratio (DBCO:Protein) | 10:1 | N/A |
| Reaction Time | 12 hours | N/A |
| Reaction Temperature | 4°C | N/A |
| Conjugation Efficiency | >90% | SDS-PAGE with fluorescent imaging |
| Final Yield of Purified Conjugate | 75% | UV-Vis Spectroscopy (A280) |
| Purity of Final Conjugate | >95% | Size-Exclusion HPLC |
Table 2: Quantitative Data for CuAAC Conjugation of Alkyne-Modified Protein Binder to (S,R,S)-AHPC-Linker-Azide
| Parameter | Value | Method of Analysis |
| Protein Binder Concentration | 10 mg/mL | UV-Vis Spectroscopy (A280) |
| (S,R,S)-AHPC-Linker-Azide Concentration | 50 mM in DMSO | Supplier Certificate of Analysis |
| Molar Ratio (Azide:Protein) | 20:1 | N/A |
| CuSO₄ Concentration | 1 mM | N/A |
| THPTA Concentration | 5 mM | N/A |
| Sodium Ascorbate Concentration | 50 mM | N/A |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Conjugation Efficiency | >95% | SDS-PAGE with Coomassie staining |
| Final Yield of Purified Conjugate | 80% | UV-Vis Spectroscopy (A280) |
| Purity of Final Conjugate | >98% | Reverse-Phase HPLC |
Table 3: LC-MS Characterization of the Purified Protein Binder-(S,R,S)-AHPC Conjugate
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| Unconjugated Protein Binder | 50,000 | 50,001.5 | 30 |
| Protein Binder-(S,R,S)-AHPC Conjugate | 51,200 | 51,202.1 | 41 |
Signaling Pathway: VHL-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action of a PROTAC composed of a BRD4 binder and an (S,R,S)-AHPC VHL ligand. The PROTAC facilitates the formation of a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[4][5]
References
Application Notes and Protocols for In Vitro Ubiquitination Assays of VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays for von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for evaluating the efficacy of PROTACs in mediating the ubiquitination of target proteins.
Introduction to VHL-based PROTACs and In Vitro Ubiquitination
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][] VHL is a commonly exploited E3 ligase in PROTAC design.[3][4] An in vitro ubiquitination assay is a crucial biochemical tool that directly measures a PROTAC's ability to facilitate the transfer of ubiquitin to its target protein in a controlled, cell-free environment.[5] This assay confirms the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and provides a quantitative measure of the PROTAC's efficiency.[5][]
The ubiquitination process is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7][8] The E1 enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 enzyme. Finally, the E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[7]
Core Principles of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system to monitor the PROTAC-dependent ubiquitination of a target protein. The fundamental steps involve incubating the purified POI, the VHL E3 ligase complex, the PROTAC molecule, and the necessary enzymatic machinery (E1, E2, ubiquitin, and ATP). The resulting ubiquitination of the POI is then detected, typically by Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-based PROTAC mechanism and the general workflow of an in vitro ubiquitination assay.
Caption: VHL-based PROTAC Mechanism.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro ubiquitination assay for VHL-based PROTACs.
Materials and Reagents
Table 1: Essential Components and Suggested Working Concentrations
| Component | Stock Concentration | Working Concentration | Notes |
| E1 Ubiquitin Activating Enzyme | 5 µM | 50 - 100 nM | Use a reliable source, such as human recombinant UBE1. |
| E2 Ubiquitin Conjugating Enzyme | 25 µM | 100 - 500 nM | UBE2D2 (UbcH5b) or UBE2D3 (UbcH5c) are commonly used with VHL.[9] |
| VHL E3 Ligase Complex (VCB) | 10 µM | 100 - 500 nM | VCB complex consists of VHL, Elongin B, and Elongin C.[10] |
| Ubiquitin (human) | 1 mg/mL (~117 µM) | 5 - 10 µM | Wild-type or tagged (e.g., His-tag, Biotin) ubiquitin can be used.[5] |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein. |
| VHL-based PROTAC Molecule | 10 mM (in DMSO) | 0.1 - 10 µM | The optimal concentration should be determined empirically.[5] |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use a stabilized solution.[5] |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[5] |
Assay Procedure
-
Reaction Setup: Prepare a master mix containing the common reaction components (E1, E2, VCB complex, Ubiquitin, ATP, and 1X Ubiquitination Buffer) on ice. The total reaction volume is typically 25-50 µL.[11]
-
Aliquot Master Mix: Distribute the master mix into individual microcentrifuge tubes for each reaction condition (e.g., different PROTAC concentrations, controls).
-
Add POI and PROTAC: Add the purified POI to each reaction tube. Then, add the VHL-based PROTAC at the desired final concentrations. For the negative control, add an equivalent volume of DMSO.[5]
-
Initiate Reaction: Mix the components gently and incubate the reactions at 30-37°C for 30-90 minutes.[9] The optimal incubation time may need to be determined empirically.
-
Terminate Reaction: Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.[9]
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE using an appropriate percentage gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then probe with primary antibodies against the POI and ubiquitin. Subsequently, incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method (e.g., chemiluminescence).
Essential Control Reactions
To ensure the validity of the results, the following control reactions are crucial:[5]
-
No E1: Replace the E1 enzyme with a buffer to confirm that the ubiquitination is ATP and E1-dependent.
-
No E3: Omit the VHL complex to verify that the reaction is E3-dependent.
-
No PROTAC (- Cmpd): Use DMSO as a vehicle control to demonstrate that the observed ubiquitination is PROTAC-dependent.
-
No POI: A control without the target protein can help identify any auto-ubiquitination of the E3 ligase.
Data Presentation and Interpretation
The primary output of this assay is a Western blot. The ubiquitination of the POI is observed as a smear or a ladder of higher molecular weight bands above the unmodified POI band. Each band in the ladder represents the addition of one or more ubiquitin molecules.
Table 2: Example of Quantitative Data from In Vitro Ubiquitination Assay
| PROTAC Concentration (µM) | Unmodified POI (Band Intensity) | Ubiquitinated POI (Smear Intensity) | % POI Ubiquitination |
| 0 (DMSO) | 100 | 5 | 4.8% |
| 0.1 | 85 | 25 | 22.7% |
| 1 | 40 | 70 | 63.6% |
| 10 | 55 | 50 | 47.6% |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific PROTAC, target protein, and assay conditions. The "hook effect," a decrease in ubiquitination at high PROTAC concentrations, is a commonly observed phenomenon.[12][13]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or ATP. | Use freshly prepared or validated reagents. Ensure ATP is not degraded. |
| Non-optimal buffer conditions. | Optimize pH, salt concentration, and DTT concentration. | |
| Ineffective PROTAC. | Verify the binding of the PROTAC to both the POI and VHL through biophysical assays (e.g., SPR, ITC).[12] | |
| Weak ubiquitination signal | Insufficient incubation time or temperature. | Increase incubation time or optimize the temperature (30-37°C). |
| Suboptimal component concentrations. | Titrate the concentrations of E1, E2, E3, and ubiquitin. | |
| High background or non-specific bands | Auto-ubiquitination of the E3 ligase. | Run a "No POI" control. The signal can sometimes be reduced by optimizing the E2:E3 ratio. |
| Antibody cross-reactivity. | Use highly specific primary antibodies and optimize antibody concentrations. |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization and optimization of VHL-based PROTACs. By providing a direct measure of a PROTAC's ability to induce target ubiquitination, this assay offers valuable insights into its mechanism of action and helps guide the development of more potent and selective protein degraders. Careful experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable results.
References
- 1. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [promega.com]
Troubleshooting & Optimization
troubleshooting failed protein degradation with (S,R,S)-AHPC PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many PROTAC designs for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an (S,R,S)-AHPC PROTAC?
A1: An (S,R,S)-AHPC PROTAC is a heterobifunctional molecule with three key components: a "warhead" that binds to the target protein of interest (POI), an "anchor" ((S,R,S)-AHPC moiety) that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This PROTAC hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] By bringing the POI and the VHL E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-VHL).[2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][3]
Q2: My (S,R,S)-AHPC PROTAC is not causing degradation of my target protein. What are the initial troubleshooting steps?
A2: When you observe no protein degradation, a systematic validation of each component of the PROTAC mechanism is essential.[4]
-
Confirm Target Engagement: Ensure the warhead of your PROTAC is binding to the target protein.
-
Verify VHL Engagement: Confirm that the (S,R,S)-AHPC portion of your PROTAC is binding to the VHL E3 ligase.
-
Check for Ternary Complex Formation: Successful binary binding does not guarantee the formation of a stable and productive ternary complex.[5]
-
Assess PROTAC Stability and Permeability: The PROTAC may be unstable in the cell culture media or may not be efficiently entering the cells.[6]
-
Confirm Proteasome-Dependent Degradation: Ensure the degradation is occurring via the proteasome.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-target or PROTAC-VHL) which predominate and prevent the formation of the productive ternary complex required for degradation.[5][6]
-
Mitigation Strategy: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to fully characterize the bell-shaped curve of the hook effect.[6][7]
Q4: Why am I seeing a discrepancy between my biochemical and cellular assay results for ternary complex formation?
A4: Discrepancies between in vitro biochemical assays (like TR-FRET or AlphaLISA with purified proteins) and in-cell assays (like NanoBRET or CETSA) are not uncommon.[6] The cellular environment is significantly more complex and can stabilize weak or transient interactions that are not easily replicated in a biochemical setting.[5] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex within a cell can be sufficient to trigger ubiquitination and subsequent degradation.[6]
Troubleshooting Guide
Problem 1: No or Low Target Protein Degradation
If your Western Blot shows minimal or no reduction in your protein of interest, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The linker length or composition may be suboptimal, preventing a productive orientation of the target and VHL.[4] Synthesize and test PROTAC analogs with different linkers.[6] |
| Low E3 Ligase Expression | The cell line may have insufficient levels of VHL. Verify VHL expression via Western Blot or qPCR.[7] Consider using a different cell line with higher VHL expression. |
| Poor Cell Permeability | The PROTAC may not be efficiently crossing the cell membrane. Assess target engagement in live cells using Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[6] |
| PROTAC Instability | The PROTAC molecule may be degrading in the cell culture medium or inside the cell.[8] Evaluate compound stability using LC-MS/MS analysis of the medium and cell lysates over time.[6] |
| Target Protein Characteristics | The target protein may have a very long half-life or high synthesis rate, masking the degradation. Perform a time-course experiment to find the optimal treatment duration.[7] |
| Inactive Stereoisomer | Ensure you are using the active (S,R,S) stereoisomer of the AHPC ligand, as other stereoisomers are inactive and serve as good negative controls.[4] |
Problem 2: Inefficient Ternary Complex Formation
Even if your PROTAC binds to the target protein and VHL independently, degradation will fail if a stable and productive ternary complex does not form.
| Possible Cause | Suggested Solution |
| Unfavorable Geometry or Thermodynamics | The linker may be too short, too long, or too rigid, leading to steric clashes or an unproductive orientation.[9] Computational modeling can help predict favorable ternary complex structures.[10] |
| Lack of Positive Cooperativity | Positive cooperativity, where the binding of one protein enhances the binding of the other, stabilizes the ternary complex.[10] Assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure cooperativity. |
| "Hook Effect" at High Concentrations | As mentioned in the FAQs, high PROTAC concentrations favor binary complexes.[5] Perform a detailed dose-response curve to find the optimal concentration for ternary complex formation.[5] |
Problem 3: Off-Target Effects or Cellular Toxicity
| Possible Cause | Suggested Solution |
| Degradation of Non-Target Proteins | The PROTAC may be inducing the degradation of other proteins.[8] Perform proteome-wide analysis (e.g., using mass spectrometry) to assess selectivity.[11] |
| Inhibition by PROTAC Components | The warhead or the VHL ligand portion of the PROTAC could have inhibitory effects independent of degradation.[8] Use control compounds, such as one with an inactive E3 ligase ligand, to distinguish between degradation-dependent and independent effects.[4][8] |
| General Cytotoxicity | The PROTAC concentration may be too high, leading to cell death.[7] Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and work below this level.[8] |
Quantitative Data Summary
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[7] Below are representative data for VHL-based PROTACs targeting different proteins.
| PROTAC ID | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Compound 9 | IRAK4 | PBMCs | 151 nM | >95 | [12] |
| Compound 8 | IRAK4 | PBMCs | 259 nM | >90 | [12] |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 nM | >90 | [13] |
| UNC9036 | STING | Caki-1 | 227 nM | >80 | [13] |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99 | [11] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol assesses the reduction in the level of a target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12] Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[4][7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using an ECL substrate.[4]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control.[4][7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex in cells.[12]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration and a vehicle control for a specified time. Lyse the cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase (DUB) inhibitors.[4]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads.[4] Incubate the cleared lysate with an antibody against your target protein or VHL overnight at 4°C.[4][12]
-
Capture: Add Protein A/G beads to capture the antibody-protein complex.[4]
-
Washes and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein and VHL to confirm their interaction.
Protocol 3: Control Experiments for Mechanistic Validation
| Control Experiment | Protocol | Expected Outcome with Active PROTAC |
| Proteasome Inhibition | Pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG132) for 2 hours before and during PROTAC treatment.[4] | Reversal of protein degradation, indicating the process is proteasome-dependent.[4] |
| VHL Ligand Competition | Co-treat cells with your PROTAC and a 10-100x molar excess of a free VHL ligand (e.g., (S,R,S)-AHPC).[4] | Reversal of protein degradation, confirming VHL engagement.[4] |
| Inactive Epimer Control | Synthesize and treat cells with a control PROTAC using an inactive epimer of the VHL ligand.[4] | No protein degradation should be observed.[4] |
| mRNA Level Analysis | Measure the mRNA levels of your target protein using RT-qPCR after PROTAC treatment.[4] | No change in mRNA levels, confirming that the reduction in protein is due to degradation and not transcriptional effects.[4] |
Visualizations
Caption: General workflow of (S,R,S)-AHPC PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting failed PROTAC experiments.
Caption: Disruption of BRD4-mediated oncogene transcription by a VHL-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
how to overcome the hook effect in VHL-based PROTAC experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of VHL-based PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[2][3] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the VHL E3 ligase, which predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC-VHL) necessary for ubiquitination and subsequent degradation.[1][2][3]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for selecting lead compounds.[1]
Q3: What are the key experimental readouts to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.[1]
Q4: What factors can influence the magnitude of the hook effect in VHL-based PROTACs?
A4: Several factors can influence the magnitude of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the VHL E3 ligase play a crucial role.[4] An imbalance in these affinities can favor the formation of one binary complex over the other, exacerbating the hook effect.[4]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[4][5] Conversely, negative cooperativity can worsen it.
-
Linker Design: The length, rigidity, and chemical composition of the linker connecting the target-binding and VHL-binding moieties are critical for optimal ternary complex formation.[2][3]
-
Cellular Context: Factors such as the expression levels of the target protein and VHL E3 ligase in the specific cell line can influence the onset and severity of the hook effect.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your VHL-based PROTAC experiments.
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[1][3]
-
Troubleshooting Steps:
-
Confirm by Extending the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. Test a broad range of concentrations, for example, from 1 pM to 100 µM.[1]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum degradation (Dmax) from your dose-response curve. For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) can provide direct evidence and help identify the optimal concentration range for complex formation.[2][7]
-
Problem 2: My VHL-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, where high concentrations lead to reduced degradation.[2] Other possibilities include poor cell permeability or low expression of VHL E3 ligase in your cell line.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It's possible your initial concentrations were too high. Test a very broad range of concentrations, including those in the low nanomolar and picomolar range.[8]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and VHL and facilitate the formation of a ternary complex using appropriate biophysical assays.[1]
-
Check VHL E3 Ligase Expression: Confirm that the cell line you are using expresses sufficient levels of VHL. This can be done by Western Blot or qPCR.[3] VHL expression can be low in certain solid tumors.[]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1][3]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing cell permeability assays if degradation is consistently low.[3]
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: The most straightforward way to overcome the hook effect is to use the PROTAC at its optimal concentration (at or near the Dmax) where the formation of the productive ternary complex is favored.
-
Enhance Cooperativity: While not a direct experimental manipulation for the end-user, the rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and VHL, leading to positive cooperativity.[2][5] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: The length and composition of the linker are critical. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]
-
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.90 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.10 (Dmax) |
| 1000 | 0.45 |
| 10000 | 0.75 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Representative Time-Course Data at Optimal PROTAC Concentration (100 nM)
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.70 |
| 4 | 0.40 |
| 8 | 0.15 (Max Degradation) |
| 16 | 0.20 |
| 24 | 0.25 |
This table shows that the maximal degradation is achieved at 8 hours of incubation with the optimal PROTAC concentration.
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of a target protein following treatment with a VHL-based PROTAC.
-
Cell Seeding: Plate cells (e.g., HEK293, or a relevant cancer cell line) in 12-well plates at an appropriate density to reach 70-80% confluency on the day of treatment. Allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 8, 16, or 24 hours).[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to qualitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex in a cellular context.
-
Cell Treatment: Treat cells with the desired concentrations of the VHL-based PROTAC or vehicle for a specified time. To capture the ternary complex and prevent immediate degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight at 4°C to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL. The presence of VHL in the immunoprecipitate of the target protein suggests the formation of the ternary complex.
-
Visualizations
Caption: VHL-based PROTAC Mechanism of Action.
Caption: The Hook Effect in PROTAC Experiments.
Caption: Troubleshooting the Hook Effect Workflow.
References
Technical Support Center: Optimizing Linker Length for Improved Ternary Complex Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing linker length for enhanced ternary complex stability in your experiments, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common problems encountered during linker optimization experiments and provides actionable solutions.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Solutions |
| High binary binding affinity but no target degradation. | Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.[1] | Synthesize a library of PROTACs with varying linker lengths. Systematically altering the linker length (e.g., by titrating the number of polyethylene (B3416737) glycol (PEG) or alkyl units) is a direct approach to identify the optimal length.[2] Modify linker composition. Introduce rigid elements (e.g., piperazine (B1678402), triazole rings) or flexible components to fine-tune the conformational dynamics of the PROTAC.[2] |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1] | Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[2] These techniques can provide insights into the cooperativity of the system.[3] Employ computational modeling to predict and visualize the ternary complex structure, which can guide linker design to achieve a productive orientation.[4] | |
| Poor Physicochemical Properties: The linker may contribute to low cell permeability or poor aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][] | Assess cell permeability and efflux. Use cellular uptake and efflux assays to determine if the PROTAC is reaching sufficient intracellular concentrations.[2] Modify the linker to improve physicochemical properties. For instance, incorporating hydrophilic moieties like PEG can enhance solubility.[6][7] | |
| "Hook Effect" Observed (Decreased degradation at high concentrations). | Suboptimal Ternary Complex Cooperativity: The linker design may not sufficiently promote positive cooperativity, leading to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at high concentrations.[1] | Enhance Ternary Complex Cooperativity. A well-designed linker can create favorable interactions within the ternary complex, increasing its stability and mitigating the hook effect.[1] Biophysical assays can be used to measure cooperativity.[3][8] Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC for optimal ternary complex formation.[1][4] |
| Lack of Selective Degradation between Protein Isoforms. | Linker-Induced Steric Clashes or Favorable Interactions: The linker itself can interact with the proteins in the ternary complex, either creating steric hindrance with one isoform or forming favorable contacts with another, thus influencing selectivity.[9] | Fine-tune linker length and composition. Even minor changes can significantly impact isoform-selective degradation by altering the stability of the respective ternary complexes.[9] Structural biology studies (e.g., X-ray crystallography) of the ternary complexes can reveal key interactions between the linker and the proteins, guiding the rational design of more selective PROTACs.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC acts as a bridge, connecting a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[] Its crucial function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the target protein and the E3 ligase into close proximity to enable ubiquitination and subsequent degradation of the target by the proteasome.[11][12]
Q2: How does linker length impact ternary complex stability and degradation efficacy?
A2: The length of the linker is a critical parameter.[2]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][11]
-
Too long: Conversely, a linker that is too long may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[][11] Finding the optimal linker length, often referred to as the "sweet spot," is essential for maximizing degradation efficacy.[11]
Q3: What are common types of linkers used in PROTAC design?
A3: The most commonly used linkers are flexible alkyl chains and polyethylene glycol (PEG) chains of varying lengths.[2] PEG linkers are often favored for their hydrophilicity and biocompatibility.[6] Other types include more rigid linkers containing cyclic moieties like piperazine or aromatic rings, which can help to control the conformation of the PROTAC.[2][]
Q4: Beyond length, what other linker properties are important to consider?
A4: Besides length, linker composition and rigidity are crucial. These factors influence the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][12] The linker can also directly participate in interactions within the ternary complex, affecting its stability and cooperativity.[9]
Q5: What is cooperativity in the context of ternary complex formation, and why is it important?
A5: Cooperativity refers to the influence that the binding of one protein (e.g., the target) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[13]
-
Positive cooperativity (α > 1): The formation of the first binary complex increases the affinity for the second protein, leading to a more stable ternary complex.[13]
-
Negative cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein.[14] Positive cooperativity is often associated with more efficient protein degradation and can help mitigate the "hook effect".[1][2]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [11]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα Degrader-1 | 12 | >1000 | <20 |
| ERα Degrader-2 | 16 | 5 | >95 |
| ERα Degrader-3 | 20 | 50 | 80 |
Table 2: Impact of Linker Length on p38α Degradation [11]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38α Degrader-1 | 13 | 250 | 60 |
| p38α Degrader-2 | 15 | 25 | >90 |
| p38α Degrader-3 | 17 | 30 | >90 |
| p38α Degrader-4 | 19 | 150 | 75 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment: a. Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.[7] b. Treat the cells with a serial dilution of the PROTACs with varying linker lengths. Include a vehicle control (e.g., DMSO). c. Incubate the cells for the desired time (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). c. Calculate the percentage of degradation relative to the vehicle-treated control.[6] d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This biophysical assay measures the kinetics and affinity of binary and ternary complex formation in real-time.[3][8]
1. Reagent and Instrument Preparation: a. Prepare running buffer (e.g., HBS-EP+). b. Reconstitute and purify the target protein and E3 ligase complex. c. Prepare a serial dilution of the PROTAC and the second protein partner (analyte).
2. Immobilization of the First Protein: a. Activate the sensor chip surface (e.g., a CM5 chip) using EDC/NHS chemistry. b. Immobilize one of the proteins (e.g., the E3 ligase) onto the chip surface to a desired resonance unit (RU) level. c. Deactivate the remaining active groups with ethanolamine.
3. Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics (kon and koff) and determine the equilibrium dissociation constant (KD).
4. Ternary Complex Analysis: a. To measure the formation of the ternary complex, pre-incubate the PROTAC with the second protein partner (the target protein) before injecting the mixture over the chip with the immobilized first protein (the E3 ligase).[3] b. Alternatively, inject the second protein partner in the presence of a constant concentration of the PROTAC. c. Use a global fitting model to analyze the sensorgrams and determine the kinetic parameters for ternary complex formation and dissociation.[9]
5. Cooperativity Calculation: a. Cooperativity (α) can be calculated as the ratio of the binary KD of the PROTAC for the immobilized protein to the ternary KD of the analyte protein in the presence of the PROTAC. An α > 1 indicates positive cooperativity.
Visualizations
The following diagrams illustrate key concepts and workflows related to linker optimization.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A troubleshooting workflow for optimizing PROTAC linker design.
Caption: The impact of linker length on ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects with VHL-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My PROTAC shows significant cell toxicity that doesn't correlate with the degradation of my protein of interest (POI).
-
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Unintended degradation of essential proteins. | Perform global proteomics (e.g., using mass spectrometry) to identify any off-target proteins that are being degraded.[1][2] This provides an unbiased view of all protein changes in the cell.[3] |
| Pharmacological effects of the PROTAC molecule itself. | The warhead or the VHL-binding ligand may have independent biological activities.[2] Test the warhead and the VHL ligand as separate molecules in your assays to assess their individual effects.[4] |
| High PROTAC or solvent concentration. | Perform a dose-response analysis to find the optimal concentration that balances efficacy and toxicity.[2] Ensure the vehicle control (e.g., DMSO) concentration is not causing toxicity.[5] |
| Saturation or perturbation of the Ubiquitin-Proteasome System (UPS). | High concentrations or prolonged exposure to PROTACs can disrupt the normal function of the UPS.[2] Assess the ubiquitination levels of known short-lived proteins as a measure of UPS health. |
Problem 2: My VHL-recruiting PROTAC is not degrading the target protein.
-
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Poor cell permeability. | PROTACs are large molecules and may struggle to cross the cell membrane.[6] Evaluate permeability using assays like the Caco-2 permeability assay.[7] Chemical modifications to reduce polarity or prodrug strategies can improve uptake.[6] |
| Lack of target or VHL engagement in cells. | The PROTAC may not be binding to the POI or VHL inside the cell. Confirm intracellular target engagement using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® assays.[5][6][8] |
| Failure to form a stable ternary complex. | The formation of a stable POI-PROTAC-VHL ternary complex is essential for degradation.[] Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET® to measure ternary complex formation and stability.[6][10][11] |
| Unproductive ternary complex geometry. | A ternary complex may form, but its conformation might not be suitable for ubiquitination.[6] Perform an in-cell or in-vitro ubiquitination assay to determine if the POI is being ubiquitinated.[6][] If not, redesigning the linker may be necessary to achieve a productive orientation.[6] |
Problem 3: I'm observing a "hook effect" with my PROTAC.
-
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High PROTAC concentration. | At high concentrations, PROTACs can form separate binary complexes with the POI or VHL, which are unproductive and compete with the formation of the functional ternary complex.[5][13] |
| Action: | Perform a full dose-response curve to identify the optimal concentration range for degradation and observe the bell-shaped curve characteristic of the hook effect.[13] Use concentrations at or slightly above the DC50 (concentration for 50% degradation) for your experiments, avoiding the higher concentrations where the hook effect is prominent. |
Problem 4: My proteomics data shows changes in many proteins. How do I distinguish direct off-targets from downstream signaling effects?
-
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Indirect effects of POI degradation. | Degrading your target protein will naturally affect its downstream signaling pathways, leading to changes in the abundance of other proteins.[5] |
| Action: | 1. Use a short treatment time: Perform proteomics after a short incubation period (e.g., < 6 hours) to enrich for direct degradation targets before significant downstream effects occur.[4] 2. Use controls: Compare your results to cells treated with an inactive control PROTAC (e.g., one with a mutated VHL binder) to filter out non-specific effects.[5][14] 3. Integrate transcriptomics: Use RNA-sequencing to see if protein level changes are due to transcriptional regulation rather than direct degradation.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for VHL-recruiting PROTACs? A1: Off-target effects can occur through several mechanisms:
-
Unintended degradation of non-target proteins : This can happen if the PROTAC's "warhead" (the part that binds the POI) has an affinity for other proteins.[1][2]
-
Independent pharmacological activity : The VHL-binding ligand or the warhead can have its own biological effects separate from inducing protein degradation.[2]
-
"Hook effect" : At excessive concentrations, the PROTAC can form non-productive binary complexes (PROTAC-POI or PROTAC-VHL), which may lead to off-target pharmacology by sequestering either the target or the ligase.[5]
-
Perturbation of the ubiquitin-proteasome system : High concentrations of PROTACs could potentially saturate or alter the normal functioning of the cell's protein degradation machinery.[2]
Q2: How can I improve the selectivity of my VHL-recruiting PROTAC? A2: To improve selectivity, consider the following strategies:
-
Optimize the Target-Binding Warhead : Use a more selective ligand for your protein of interest to minimize binding to other proteins.[6]
-
Modify the Linker : The length, composition, and attachment point of the linker are critical as they influence the stability and conformation of the ternary complex. Systematic modifications can improve selectivity by favoring the productive ubiquitination of the intended target.[6][15]
-
Change the E3 Ligase : While this guide focuses on VHL, sometimes switching to a different E3 ligase (like Cereblon) can alter the off-target profile, as different ligases have different endogenous substrates and expression patterns.[6]
Q3: What are the essential controls for studying PROTAC off-target effects? A3: To ensure the validity of your off-target studies, the following controls are crucial:
-
Inactive Control PROTAC : An epimer or a molecule with a mutated VHL-binding motif that cannot form a ternary complex. This helps distinguish degradation-dependent effects from other pharmacological activities of the molecule.[5][14]
-
Vehicle Control : A control group treated with the solvent (e.g., DMSO) used to dissolve the PROTAC.[2]
-
E3 Ligase Ligand Alone : Treating cells with just the VHL-recruiting moiety can help identify any off-target effects specifically associated with this component.[2]
Q4: What is the role of the ternary complex in PROTAC selectivity and efficacy? A4: The formation of the POI-PROTAC-E3 ligase ternary complex is a critical step in targeted protein degradation.[11] The stability and kinetic properties of this complex are crucial for the effectiveness of a PROTAC.[] PROTACs that form stable, long-lived ternary complexes are generally more effective at promoting ubiquitination and degradation.[] Furthermore, positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can significantly enhance the stability and formation of the ternary complex, leading to greater degradation efficiency.[] The specific geometry of the complex also dictates whether the target will be successfully ubiquitinated.[6]
Q5: Which experimental techniques are best for identifying off-target effects? A5: A multi-pronged approach is recommended. Mass spectrometry-based global proteomics is the gold standard for an unbiased, comprehensive assessment of all protein changes in the cell.[1][2][14] Potential off-targets identified by proteomics should then be validated using orthogonal, targeted methods such as Western blotting or targeted proteomics.[5][14] Additionally, Cellular Thermal Shift Assays (CETSA) can be used to confirm whether the PROTAC directly engages with the identified off-target protein in a cellular environment.[5][14]
Quantitative Data Summary
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
This table provides general recommendations for the application of common biophysical techniques used to study ternary complex formation.[10]
| Assay | Throughput | Protein Requirement | Key Information Provided |
| Surface Plasmon Resonance (SPR) | Medium | Low to Medium | Binding kinetics (on/off rates), affinity (KD), cooperativity.[10] |
| Bio-Layer Interferometry (BLI) | High | Low | Binding kinetics, affinity (KD), cooperativity.[10] |
| Isothermal Titration Calorimetry (ITC) | Low | High | Thermodynamics of binding (ΔH, ΔS), affinity (KD), stoichiometry.[10] |
| Time-Resolved FRET (TR-FRET) | High | Low | Measures proximity in solution; good for ternary complex detection.[6][] |
Table 2: Comparison of VHL and CRBN-based PROTAC Characteristics
This table summarizes general features often associated with PROTACs that recruit either VHL or Cereblon (CRBN) E3 ligases.
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Ligand Size | Generally larger.[6] | Generally smaller, often considered more "drug-like".[6] |
| Activity Breadth | Often active in a broader range of cell lines.[6] | Activity can be more variable due to CRBN expression levels.[6] |
| Known Issues | Can have lower oral bioavailability.[6][16] | Pomalidomide-based recruiters can have intrinsic off-target effects (e.g., degradation of zinc-finger proteins).[5][6][14] |
Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[5][14]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with your VHL-recruiting PROTAC at an optimal concentration. Include a vehicle control and an inactive PROTAC control.
-
Incubate for a short duration (e.g., 4-6 hours) to prioritize direct targets and a longer duration (e.g., 24 hours) to understand downstream effects.[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with isobaric tags (e.g., TMTpro™ reagents). This allows for multiplexing and accurate relative quantification.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography before being analyzed by the mass spectrometer.[14]
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins across the different treatment conditions.
-
Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[14]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt non-covalent protein-protein interactions.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitate your protein of interest using a specific antibody conjugated to beads.
-
-
Western Blotting:
-
Elute the protein from the beads and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, anti-K48-ubiquitin). A smear or ladder of higher molecular weight bands indicates polyubiquitination of your target.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol describes a homogeneous assay to measure the proximity between the POI and VHL induced by the PROTAC.[6][]
-
Reagent Preparation:
-
Prepare a solution containing the purified recombinant POI and the VHL E3 ligase complex in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Plate Setup:
-
In a microplate, add the POI and VHL protein mixture.
-
Add the serially diluted PROTAC or vehicle control.
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add donor and acceptor-labeled antibodies that specifically recognize tags on the POI and VHL (e.g., anti-His-Europium and anti-GST-d2).
-
Incubate to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex. A bell-shaped curve is often observed as high PROTAC concentrations favor binary complexes (the "hook effect").[13]
-
Visualizations
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Caption: Two primary mechanisms for off-target effects.
Caption: Workflow for unbiased off-target identification and validation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. sapient.bio [sapient.bio]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degradation and PROTACs [promega.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [promega.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stability of E3 Ligase Ligand-Linker Conjugate PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable E3 Ligase Ligand-linker Conjugate 50 PROTACs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and evaluation of PROTACs.
Issue 1: Low Yield of Final PROTAC Conjugate
Q: We are experiencing low yields in our final PROTAC synthesis. What are the common causes and how can we troubleshoot this?
A: Low synthetic yields are a common challenge in PROTAC development due to their complex, multi-step nature.[1] Potential causes and solutions are outlined below:
-
Inefficient Coupling Reactions: Amide bond formation and click chemistry are common ligation strategies.[2] Incomplete reactions or side reactions can significantly reduce yield.
-
Solution: Optimize coupling reagents, reaction times, and temperature. For amide coupling, consider using different reagents like HATU or HOBt. For click chemistry, ensure the purity of the azide (B81097) and alkyne components and the effectiveness of the copper catalyst.[2]
-
-
Poor Solubility of Intermediates: PROTAC precursors can have poor solubility in reaction solvents, leading to incomplete reactions.
-
Solution: Screen different solvent systems. The addition of co-solvents like DMF or NMP can sometimes improve solubility.
-
-
Degradation of Starting Materials or Intermediates: The E3 ligase ligand or the protein of interest (POI) ligand may be unstable under the reaction conditions.
-
Solution: Assess the stability of your starting materials under the planned reaction conditions. If instability is observed, explore alternative synthetic routes with milder conditions.
-
-
Difficult Purification: The final PROTAC product may be difficult to separate from unreacted starting materials or byproducts, leading to product loss during purification.
-
Solution: Optimize purification methods. Reverse-phase HPLC is a common and effective method for PROTAC purification. Consider using different column stationary phases or gradient elution methods to improve separation.[3]
-
Issue 2: Instability of the Final PROTAC Molecule in Solution
Q: Our purified PROTAC appears to be degrading in our DMSO stock solution or in aqueous buffers. What could be causing this instability and how can we address it?
A: PROTAC instability can be a significant hurdle, affecting both in vitro and in vivo experiments.[4] Key factors contributing to instability and potential solutions are:
-
Hydrolysis of Ester or Amide Bonds: The linker or connections to the ligands may contain labile ester or amide bonds that are susceptible to hydrolysis, especially at non-neutral pH.
-
Solution: If possible, design linkers with more stable ether or alkylamine bonds. Assess the stability of the PROTAC across a range of pH values to identify optimal buffer conditions for your experiments.[4]
-
-
Oxidation: Certain functional groups within the PROTAC molecule can be prone to oxidation.
-
Solution: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to light. The addition of antioxidants to buffers may be considered for certain applications.
-
-
Precipitation: Due to their high molecular weight and often hydrophobic nature, PROTACs can have low aqueous solubility and may precipitate out of solution, especially when diluted from a DMSO stock into an aqueous buffer.[4]
-
Solution: Prepare high-concentration stock solutions in anhydrous DMSO.[4] When diluting into aqueous buffers, do so gradually and with vigorous mixing. Consider using formulation strategies, such as the inclusion of solubilizing agents, for in vivo studies.
-
Issue 3: Inconsistent or No Target Protein Degradation
Q: We have successfully synthesized and purified our PROTAC, but we are observing inconsistent or no degradation of our target protein in cellular assays. What are the likely reasons for this?
A: A lack of degradation can stem from several factors related to the PROTAC's design and the experimental setup.[5]
-
Poor Cell Permeability: PROTACs are large molecules and often struggle to cross the cell membrane efficiently.[6]
-
Inefficient Ternary Complex Formation: The primary mechanism of PROTAC action is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] An improperly designed linker can lead to steric hindrance or an unfavorable orientation, preventing efficient complex formation.[5]
-
Solution: Systematically vary the linker length and composition. The optimal linker length is target-dependent and must be determined empirically.[] Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation and stability.[11]
-
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be the optimal ligase for the target protein.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation at higher PROTAC concentrations.[11]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to determine if a hook effect is present.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in PROTAC stability and activity?
A1: The linker is a critical determinant of a PROTAC's overall performance. It is not just a simple spacer but plays a crucial role in:
-
Ternary Complex Formation: The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination.[8][]
-
Physicochemical Properties: The linker significantly influences the PROTAC's solubility, cell permeability, and metabolic stability.[12] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and permeability, while more rigid linkers containing cyclic structures can improve metabolic stability.[8][9]
-
Selectivity: The linker can influence which proteins are presented for ubiquitination, thereby affecting the selectivity of the PROTAC.[11]
Q2: What are the most common chemical reactions used to synthesize PROTACs?
A2: The modular nature of PROTACs allows for their synthesis through the convergent coupling of the target-binding ligand, the E3 ligase ligand, and a bifunctional linker.[2] The most common ligation strategies are:
-
Amide Bond Formation: This is a widely used method that involves the reaction of a carboxylic acid on one component with an amine on another, typically facilitated by standard peptide coupling reagents like HATU or EDC/HOBt.[2]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for PROTAC synthesis. It offers high yields, excellent functional group tolerance, and mild reaction conditions, making it suitable for late-stage diversification of PROTAC libraries.[13][14]
Q3: How can I assess the stability of my synthesized PROTAC?
A3: Assessing the chemical stability of a PROTAC is crucial for interpreting biological data. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of the PROTAC over time in a relevant buffer or medium.[3][4] A general procedure involves:
-
Incubating the PROTAC at a known concentration in the desired buffer (e.g., PBS, cell culture media) at a specific temperature (e.g., 37°C).
-
Taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching any potential degradation by adding a cold organic solvent like acetonitrile.
-
Analyzing the samples by HPLC or LC-MS to quantify the amount of the parent PROTAC remaining.[4]
Q4: What are the key parameters to measure when evaluating the biological activity of a PROTAC?
A4: The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein in a cellular context. The two key parameters derived from a dose-response experiment are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8]
-
Dmax: The maximum percentage of protein degradation achieved at the optimal PROTAC concentration.[8] These parameters are typically determined by performing a Western blot to quantify the levels of the target protein in cells treated with a range of PROTAC concentrations.[15]
Data Presentation
Table 1: Impact of Linker Length and Composition on PROTAC Activity and Properties
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | PEG | 10 | 50 | >90 | 5.2 |
| PROTAC B | PEG | 15 | 25 | >95 | 4.8 |
| PROTAC C | Alkyl | 10 | 120 | 80 | 8.1 |
| PROTAC D | Alkyl | 15 | 85 | 85 | 7.5 |
| PROTAC E | Rigid Piperazine | 12 | 15 | >95 | 10.3 |
This table presents representative data compiled from various sources to illustrate general trends. Actual values are highly dependent on the specific target, ligands, and cell line used.
Table 2: Comparison of Common PROTAC Synthesis Coupling Reactions
| Reaction Type | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Reagents | Advantages | Disadvantages |
| Amide Coupling | 50-80 | 12-24 | Room Temp | HATU, DIPEA | Well-established, readily available reagents | Can have side reactions with certain functional groups |
| CuAAC Click Chemistry | >90 | 12-24 | Room Temp | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | High yield, high functional group tolerance, bioorthogonal | Requires azide and alkyne functionalities, potential copper toxicity in cellular applications |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation in PROTAC Synthesis
-
Dissolution: Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-containing component (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[2]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis
-
Dissolution: Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final PROTAC by flash column chromatography or preparative HPLC.[2]
Protocol 3: Western Blot for Measuring PROTAC-Induced Protein Degradation
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.[11]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Mandatory Visualization
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Caption: Potential degradation pathways and causes of inactivity for PROTACs.
Caption: A decision tree for troubleshooting common PROTAC synthesis problems.
References
- 1. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. explorationpub.com [explorationpub.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of VHL-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Problem: My VHL-based PROTAC has very low aqueous solubility, leading to precipitation in my cellular assays.
Possible Causes & Solutions:
-
High Lipophilicity and Molecular Weight: PROTACs are inherently large molecules and often possess high lipophilicity, contributing to poor solubility.
-
Solution 1: Structural Modification. Systematically modify the PROTAC structure to introduce more polar or ionizable groups. Consider adding solubilizing moieties to the VHL ligand or the linker. For instance, the incorporation of a dibasic piperazine (B1678402) has been shown to dramatically increase solubility.[1][2][3][4][5]
-
Solution 2: Linker Optimization. While maintaining the necessary length and conformation for ternary complex formation, explore linkers with improved hydrophilicity. Incorporating polyethylene (B3416737) glycol (PEG) units can increase the solubility of the PROTAC.[6]
-
-
High Total Polar Surface Area (TPSA) and Hydrogen Bond Donor (HBD) Count: While seemingly counterintuitive, an excessive number of HBDs can sometimes negatively impact solubility due to strong crystal lattice interactions.[1][2][3][4][5]
Problem: I've synthesized a new VHL-based PROTAC, but I'm struggling to formulate it for in vivo studies due to poor solubility.
Possible Causes & Solutions:
-
Intrinsic Poor Solubility of the Molecule: The inherent physicochemical properties of the PROTAC may make it unsuitable for simple aqueous formulations.
-
Solution 1: Amorphous Solid Dispersions (ASDs). Formulating the PROTAC as an ASD can significantly enhance its dissolution and generate a supersaturated solution.[7][8][9] This involves dispersing the amorphous PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[7][10]
-
Solution 2: Lipid-Based Formulations. For highly lipophilic PROTACs, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of VHL-based PROTACs that contribute to their poor aqueous solubility?
A1: The primary contributors to the poor aqueous solubility of VHL-based PROTACs are their high molecular weight, high lipophilicity (often expressed as a high cLogP), high total polar surface area (TPSA), and a high number of hydrogen bond donors (HBDs).[1][2][3][4][5][12] These "beyond Rule of 5" characteristics can lead to strong intermolecular interactions and poor solvation in aqueous media.
Q2: How can I rationally design my VHL-based PROTAC to have better solubility from the start?
A2: Rational design should focus on balancing the structural requirements for target binding and ternary complex formation with favorable physicochemical properties. Key strategies include:
-
Incorporate Ionizable Groups: Introducing basic amines (like piperazine) or acidic groups can significantly improve solubility in a pH-dependent manner.[1][2][3][4][5]
-
Optimize the VHL Ligand: Modifications to the VHL ligand, such as introducing a constrained six-membered ring, can enhance solubility without hampering degradation activity.[1][2][5]
-
Control Lipophilicity: Carefully manage the lipophilicity of the warhead, linker, and E3 ligase ligand. While some lipophilicity is needed for cell permeability, excessive lipophilicity is a major cause of poor solubility.
Q3: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?
A3: Yes, the choice of E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. In some cases, VHL-based PROTACs have been reported to exhibit better solubility compared to their cereblon (CRBN)-based counterparts for the same target protein.[13] However, this is highly dependent on the specific warhead and linker combination.
Q4: What are some formulation strategies to improve the apparent solubility and dissolution rate of my VHL-based PROTAC?
A4: Amorphous solid dispersions (ASDs) are a promising formulation strategy.[7][8][9] By converting the crystalline PROTAC to a higher energy amorphous state and dispersing it within a polymer matrix, both the dissolution rate and the extent of supersaturation can be significantly increased.[7][8][10]
Quantitative Data on Solubility Improvement
| PROTAC Modification Strategy | Example | Fold Increase in Solubility | Reference |
| Incorporation of a Dibasic Piperazine | PROTAC 40 | 170-fold | [1][2][3][4][5] |
| Amorphous Solid Dispersion (ASD) with HPMCAS | AZ1 | Up to 2-fold increase in drug supersaturation | [7][10] |
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is a measure of the concentration of a compound in solution when added from a concentrated stock solution.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a suitable analytical method (e.g., HPLC-UV)
Procedure:
-
Prepare a concentrated stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to PBS to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the PROTAC in the supernatant using a suitable analytical method. For compounds with a chromophore, UV-Vis absorbance can be used. For more accurate quantification, HPLC-UV is recommended.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Visualizations
Caption: Mechanism of action of a VHL-based PROTAC.
Caption: Decision workflow for improving PROTAC solubility.
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting VHL-Independent Degradation in PROTAC® Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting VHL-independent degradation in PROTAC® experiments. The following sections offer frequently asked questions, detailed troubleshooting steps, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is VHL-independent degradation in the context of PROTACs?
A1: VHL-independent degradation refers to the reduction of a target protein's abundance by a VHL-recruiting PROTAC that does not rely on the formation of the canonical POI-PROTAC-VHL ternary complex.[1][2] This phenomenon can occur through several mechanisms, including the recruitment of other E3 ligases, off-target effects of the PROTAC molecule, or engagement of alternative cellular degradation pathways like the lysosomal pathway.[3][4]
Q2: Why is it crucial to investigate potential VHL-independent degradation?
A2: Confirming that a PROTAC acts via its intended VHL-dependent mechanism is critical for several reasons. It validates the rational design of the molecule, ensures on-target activity, and is essential for building a robust safety and specificity profile for preclinical and clinical development.[5][6] Unidentified off-target or VHL-independent effects can lead to misinterpretation of experimental results, toxicity, and potential clinical trial failures.[7]
Q3: What are the common causes of VHL-independent degradation?
A3: Common causes include:
-
Off-Target Protein Degradation: The PROTAC may induce degradation of other proteins, which in turn affects the stability of the intended target.[8][9]
-
Recruitment of Alternative E3 Ligases: While designed for VHL, the PROTAC's E3 ligase ligand or the entire molecule may have affinity for other E3 ligases present in the cell.[10]
-
Lysosomal Degradation: The PROTAC may induce degradation of the target protein through the autophagy-lysosome pathway instead of the ubiquitin-proteasome system (UPS).[3]
-
Ubiquitin-Independent Proteasomal Degradation: Some proteins can be targeted for proteasomal degradation without prior ubiquitination, a process that can sometimes be induced by small molecules.[1][11]
-
Metabolic Instability: The PROTAC molecule could be metabolized into active fragments. For instance, a metabolite containing only the target binder might act as an inhibitor or antagonist, confounding degradation readouts.[12]
Q4: What initial experiments can suggest VHL-independent activity?
A4: A primary indicator is observing target degradation in cells that lack VHL (VHL-null cell lines like RCC4) or in cells where VHL has been knocked down (e.g., via siRNA).[1][13] Another key experiment is a competition assay; if pre-treating cells with a high concentration of a VHL ligand (like VH032) fails to block PROTAC-induced degradation, it suggests a VHL-independent mechanism.[14]
Visualizing Degradation Pathways
The following diagrams illustrate the intended VHL-dependent pathway and potential alternative mechanisms.
Caption: The intended mechanism of action for a VHL-recruiting PROTAC.
Caption: Alternative mechanisms leading to VHL-independent target degradation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing unexpected degradation results.
| Observed Problem | Potential Cause | Recommended Action(s) |
| 1. Target is degraded, but degradation is not rescued by VHL ligand competition. | The PROTAC may not be engaging VHL, or the competitor is ineffective. | 1. Confirm VHL Engagement: Perform a Cellular Thermal Shift Assay (CETSA) or Co-IP to confirm PROTAC binds to VHL.[5][15] 2. Increase Competitor Concentration: Titrate the VHL competitor to ensure it's used at a saturating concentration. 3. Proceed to VHL Knockdown: If competition fails, use siRNA to confirm VHL dependency.[13] |
| 2. Target is degraded in VHL-knockdown or VHL-null cells. | Strong evidence for a VHL-independent mechanism. | 1. Assess Proteasome vs. Lysosome: Pre-treat cells with a proteasome inhibitor (e.g., MG132) and a lysosome inhibitor (e.g., Bafilomycin A1) separately. Rescue of degradation will point to the relevant pathway.[14] 2. Check for Off-Targets: Use unbiased proteomics (LC-MS/MS) to see if other proteins are degraded, which could indirectly affect your target.[5][6] |
| 3. Degradation is proteasome-dependent but VHL-independent. | The PROTAC is likely recruiting a different E3 ligase. | 1. Global Proteomics: Analyze proteomics data for degradation of known E3 ligases or their substrates.[6][8] 2. Co-Immunoprecipitation: Perform Co-IP of the target protein and probe for interaction with other common E3 ligases (e.g., CRBN, MDM2).[8][13] |
| 4. Degradation is observed, but target ubiquitination cannot be detected. | The assay may lack sensitivity, or degradation could be ubiquitin-independent. | 1. Optimize Ubiquitination Assay: Use a more sensitive method like TUBE-based pull-down or targeted mass spectrometry. 2. Test in Ubiquitination-Deficient Cells: Use cells with a temperature-sensitive E1 activating enzyme (e.g., Ts20 cells) to see if degradation is blocked when ubiquitination is shut off.[1] |
Troubleshooting Workflow
Use this workflow to systematically investigate VHL-independent effects.
Caption: A step-by-step decision tree for troubleshooting experiments.
Key Experimental Protocols
1. VHL Knockdown using siRNA
-
Objective: To determine if target degradation is dependent on VHL expression.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection: Transfect cells with VHL-targeting siRNA or a non-targeting scramble control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate cells for 48-72 hours to allow for VHL protein knockdown.
-
PROTAC Treatment: Treat the siRNA-transfected cells with the PROTAC at various concentrations for the desired duration (e.g., 24 hours).[13]
-
Lysis and Analysis: Harvest cell lysates and analyze the protein levels of the target, VHL, and a loading control (e.g., GAPDH, Tubulin) by Western Blot.
-
-
Expected Outcome: In a VHL-dependent mechanism, degradation of the target protein will be significantly reduced or abolished in VHL siRNA-treated cells compared to the scramble control. No change in degradation suggests a VHL-independent mechanism.[13]
2. Proteasome vs. Lysosome Inhibition Assay
-
Objective: To distinguish between proteasomal and lysosomal degradation pathways.
-
Methodology:
-
Cell Seeding: Plate cells to be 70-80% confluent on the day of the experiment.
-
Pre-treatment: Pre-treat cells with one of the following for 1-4 hours:
-
Proteasome Inhibitor: MG132 (10 µM)
-
Lysosome Inhibitor: Bafilomycin A1 (100 nM)
-
Vehicle Control (DMSO)
-
-
Co-treatment: Add the PROTAC at a concentration known to cause degradation (e.g., DC90) to the media already containing the inhibitors.
-
Incubation: Incubate for the standard PROTAC treatment duration.
-
Lysis and Analysis: Harvest lysates and perform Western Blot analysis for the target protein and a loading control.
-
-
Expected Outcome: If degradation is rescued by MG132, the mechanism is proteasome-dependent.[14] If it is rescued by Bafilomycin A1, it is lysosome-dependent.
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex and Off-Target E3 Ligase Interaction
-
Objective: To provide direct evidence of the PROTAC inducing an interaction between the target protein and an E3 ligase.
-
Methodology:
-
Treatment: Treat cells with the PROTAC or vehicle control (DMSO) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the target protein (or a tag if the protein is overexpressed) overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blot, probing for the target protein, VHL, and other potential E3 ligases like CRBN.[13]
-
-
Expected Outcome: For a VHL-dependent PROTAC, an increased amount of VHL should be detected in the target protein immunoprecipitate from PROTAC-treated cells compared to the control. Detection of another E3 ligase would indicate a VHL-independent mechanism.
4. Global Proteomics by LC-MS/MS
-
Objective: To obtain an unbiased, global view of protein level changes upon PROTAC treatment.
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest cells, lyse, and digest the proteins into peptides.[5]
-
Isobaric Labeling: Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[5]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[5][6]
-
Data Analysis: Identify and quantify proteins across all samples. Look for proteins that show a significant, dose-dependent decrease in abundance.
-
-
Expected Outcome: This will confirm the degradation of the intended target and identify any off-target proteins that are also degraded. This can reveal unexpected biological effects or point to VHL-independent mechanisms if, for example, substrates of another E3 ligase are consistently downregulated.[8]
Quantitative Data Summary
The table below illustrates how to present data from key validation experiments to discern the degradation mechanism.
| PROTAC Treatment Condition | Target Protein DC₅₀ (nM) | Target Protein Dₘₐₓ (%) | Interpretation |
| Wild-Type Cells | 50 | 95 | Baseline degradation efficiency. |
| + MG132 (Proteasome Inhibitor) | > 10,000 | < 10 | Degradation is proteasome-dependent. |
| + Bafilomycin A1 (Lysosome Inhibitor) | 55 | 92 | Degradation is not lysosome-dependent. |
| + VH032 (VHL Ligand Competitor) | > 10,000 | < 15 | Degradation is VHL-dependent. |
| VHL Knockdown (siRNA) Cells | No degradation | 0 | Degradation is VHL-dependent. |
| VHL-Null (RCC4) Cells | No degradation | 0 | Degradation is VHL-dependent. |
| --- Example of VHL-Independent Result --- | |||
| VHL Knockdown (siRNA) Cells | 60 | 90 | Degradation is VHL-independent. |
References
- 1. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ER-stress promotes VHL-independent degradation of hypoxia-inducible factors via FBXW1A/βTrCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantum chemistry meets cancer treatment | Drug Discovery News [drugdiscoverynews.com]
- 11. Histone deacetylase inhibitors induce VHL and ubiquitin-independent proteasomal degradation of hypoxia-inducible factor 1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Linker Composition for V-HL-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting the optimal linker composition for Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My VHL-based degrader shows poor or no degradation of my protein of interest (POI). What are the initial troubleshooting steps?
When observing suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary. The process begins with confirming target degradation, followed by investigating cellular permeability, target engagement, ternary complex formation, ubiquitination, and finally, proteasomal activity.[1] This stepwise approach ensures that each phase of the PROTAC action is validated, allowing for precise identification of the failure point.[1]
Q2: How can I confirm if my degrader is entering the cells and engaging the target protein?
Poor cell permeability is a common challenge for PROTACs due to their high molecular weight.[1][2][3] It is crucial to perform target engagement assays within the cell.[1]
-
NanoBRET™ Target Engagement Assays: This live-cell method can determine the binding affinity of the degrader to both the target protein and the recruited E3 ligase in their physiological context.[1][4][5][6]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a target protein. Successful binding of the degrader to the POI will alter its melting curve, indicating target engagement in the cellular environment.[1]
Q3: I suspect issues with ternary complex formation. How can I investigate this?
The formation of a stable ternary complex (POI-PROTAC-VHL) is essential for subsequent ubiquitination.[1][7][8][9][10][11][12] Several biophysical and in-cell assays can evaluate this step:
-
Co-Immunoprecipitation (Co-IP): This is a common method to verify the formation of the ternary complex within cells. By pulling down one component (e.g., VHL), you can blot for the other components (the POI).[1]
-
Proximity-Based Assays (e.g., TR-FRET, AlphaLISA): Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA can quantify ternary complex formation in vitro.[1][8][13] These assays often produce a bell-shaped curve, where the peak indicates the optimal concentration for complex formation.[1][13]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetics of the binding events, detailing the formation and stability of the ternary complex.[1][8][14]
Q4: My degrader shows confirmed target engagement, but degradation is still weak. Could ubiquitination be the issue?
Yes, if the ternary complex forms but is not productive, ubiquitination may fail.[1] This can happen if the lysine (B10760008) residues on the POI are not accessible to the E2-conjugating enzyme.
-
In-Cell Ubiquitination Assay: This involves immunoprecipitating the POI from cell lysates treated with the PROTAC and a proteasome inhibitor (like MG132). The immunoprecipitate is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination.[1][15]
Q5: What if my POI is ubiquitinated but not degraded?
If ubiquitination is confirmed, the final step is degradation by the proteasome.
-
Proteasome Activity Assay: Commercially available kits can measure the activity of the 26S proteasome in cell lysates. This helps rule out issues with the cell's intrinsic degradation machinery.[1]
-
Neddylation Inhibition: Neddylation of CUL2, a VHL adaptor protein, is necessary for the proper assembly and function of the VHL E3 ligase complex.[12] Pre-treatment with a neddylation inhibitor, such as MLN4924, should rescue degradation if the process is VHL-dependent.[12][16]
Q6: I'm observing a "hook effect" with my degrader. What does this mean and how can I address it?
The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations.[10][15][17] This occurs because the PROTAC forms binary complexes (PROTAC-POI or PROTAC-VHL) that are unproductive for degradation, outcompeting the formation of the necessary ternary complex.[10][15] To address this, it is recommended to perform a full dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation.[15]
Data Presentation: Linker Composition and Properties
The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and ability to form a productive ternary complex.[2][18][19][20][21][22][][24][25]
Table 1: Physicochemical Properties of Common Linker Types
| Linker Type | Common Motifs | Typical Length (atoms) | Key Physicochemical Properties | Advantages | Disadvantages |
| Flexible | Alkyl chains, Polyethylene glycol (PEG) | 6-24 | High number of rotatable bonds, variable polarity (PEG increases polarity) | Synthetically accessible, allows for multiple binding orientations.[19] PEG linkers can improve solubility and cell permeability.[] | Can have high lipophilicity (alkyl chains), leading to poor solubility.[19] High flexibility can result in an entropic penalty upon binding.[19] |
| Rigid | Aromatic rings (e.g., phenyl), alkynes, cyclic structures (e.g., piperazine) | 6-18 | Reduced number of rotatable bonds | Can pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially increasing selectivity.[19][21] Can improve physicochemical and pharmacokinetic properties.[19] | More synthetically challenging.[19] Lack of flexibility can make it difficult to achieve a productive ternary complex geometry.[19] |
Table 2: Impact of Linker Length on VHL-Based Degrader Efficacy (Illustrative Examples)
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50) | Observations | Reference |
| BRD4 | PEG | 12 | 100 nM | Optimal length for this series. | Fictional Example |
| BRD4 | PEG | 8 | >1 µM | Shorter linker may cause steric hindrance. | Fictional Example |
| BRD4 | PEG | 16 | 500 nM | Longer linker may lead to unproductive ternary complex formation. | Fictional Example |
| KRAS G12C | Alkyl/PEG | ~6 | 0.59 µM | Shorter linkers were found to be more effective for this target.[12] | [12] |
| ERα | PEG | 16 | Optimal | The optimal linker length for ERα-targeting PROTACs was determined to be 16 atoms.[25] | [25] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in POI levels following PROTAC treatment.[26][27][28][29]
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with a dose-response of the VHL-based degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][26][27]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil.[1][26][27] Load equal amounts of protein per lane of an SDS-PAGE gel.[26][27] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[1][26][27] Incubate with a primary antibody specific for the POI overnight at 4°C.[1][26][27] Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[1][26][27]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[1][26][27] Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1] Quantify band intensities to determine the percentage of POI degradation relative to the vehicle control.[1]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell method to monitor the formation of the POI-PROTAC-VHL ternary complex.[7][9][31]
-
Cell Transfection: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase (donor) and VHL fused to HaloTag® (acceptor).
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[8]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[8]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[8]
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to determine if the POI is ubiquitinated upon PROTAC treatment.[1]
-
Cell Treatment: Seed cells and treat with the PROTAC degrader. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[1]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[1]
-
Immunoprecipitation: Perform immunoprecipitation for the POI.[1]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear for the POI indicates ubiquitination.[1]
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Troubleshooting Logic Tree for Poor Degradation
Caption: A decision tree for troubleshooting common issues in VHL-based degrader experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
comparing the efficacy of VHL versus CRBN-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical determinant in the design and subsequent success of Proteolysis Targeting Chimeras (PROTACs). Among the more than 600 known E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most extensively utilized for targeted protein degradation. This guide provides an objective comparison of VHL- and CRBN-based PROTACs, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.
At a Glance: Key Differences Between VHL and CRBN Recruiters
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Ligand | Typically hydroxyproline (B1673980) analogs | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Pomalidomide |
| Ternary Complex Stability | Generally forms more stable and rigid ternary complexes[1] | Often forms more transient and dynamic ternary complexes[1] |
| Selectivity | Higher intrinsic selectivity due to a more specific binding pocket[1] | Broader substrate scope, which can lead to off-target effects (e.g., zinc-finger transcription factors)[1] |
| Tissue Expression | Widespread, but can be low in certain solid tumors and is oxygen-regulated[1] | Ubiquitously expressed, particularly high in hematopoietic cells[1] |
| Clinical Precedent | Growing number of clinical candidates | Extensive clinical experience due to the history of IMiDs[1] |
| Resistance Mechanisms | Mutations or downregulation of VHL or Cullin 2[2][3][4][5] | Mutations or downregulation of CRBN or Cullin 4A[1][4][5][6] |
Quantitative Performance Data
The following tables summarize publicly available data for VHL- and CRBN-based PROTACs targeting the same protein of interest. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and variations in linker design and target warhead can significantly influence efficacy.
Table 1: Comparison of FLT3 Degraders
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | FLT3 | MV4-11 | ~10-100 | >90 | [7] |
| Unspecified | VHL | FLT3 | MOLM-14 | ~10-100 | >90 | [7] |
| LWY-713 | CRBN | FLT3 | MV4-11 | 0.614 | 94.8 | [7] |
| CRBN(FLT3)-8 | CRBN | FLT3 | MOLM-14 | ~1-10 | >90 | [7] |
Table 2: Comparison of KRAS G12D Degraders
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 8o | VHL | KRAS G12D | AsPC-1 | Not Reported | >90 at 1 µM | |
| SNU-1 | VHL | KRAS G12D | HPAF-II | 52.96 | Not Reported | |
| Various | CRBN | KRAS G12D | Multiple | Development has been challenging, with some studies reporting failure to degrade the endogenous target. | [8] |
Table 3: Degradation of E3 Ligases by Hetero-bifunctional PROTACs
In studies designing PROTACs to induce the degradation of the E3 ligases themselves, it has been observed that VHL can effectively recruit CRBN for degradation.
| PROTAC | E3 Ligase Recruited | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 14a | VHL | CRBN | HeLa | 200 | 98 | [9] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to VHL loss-induced genetic and pharmacological vulnerabilities [repository.cam.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating VHL-Dependent Protein Degradation: A Guide to Inactive Epimer Controls and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the specific on-target mechanism of a VHL-recruiting PROTAC (Proteolysis Targeting Chimera) is a critical step. This guide provides a comprehensive comparison of the use of inactive epimer controls against other validation methods for confirming von Hippel-Lindau (VHL)-dependent degradation, supported by experimental data and detailed protocols.
The VHL E3 ubiquitin ligase is a cornerstone of targeted protein degradation, frequently hijacked by PROTACs to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest.[1][2] A key aspect of validating these molecules is to unequivocally demonstrate that the observed degradation is indeed mediated by the intended VHL-dependent pathway. The use of an inactive epimer as a negative control is a robust method to achieve this.[1]
The Inactive Epimer Control: A Direct Comparison
An ideal negative control for a VHL-recruiting PROTAC is a molecule that is structurally identical to the active PROTAC in all aspects except for its ability to bind to VHL. This is achieved by synthesizing the PROTAC with the inactive epimer of the hydroxyproline (B1673980) moiety of the VHL ligand.[1] This subtle stereochemical change abrogates binding to VHL, and therefore, the PROTAC should not induce degradation of the target protein if the mechanism is truly VHL-dependent.
Quantitative Data Summary
The following table summarizes representative data comparing the degradation capacity of an active VHL-recruiting PROTAC with its corresponding inactive epimer control. The data is based on proteomics analysis where the abundance of various kinases was measured after treatment with the compounds.
| Compound | Target Protein | Concentration (µM) | % Degradation of Target | DC₅₀ (nM) |
| Active PROTAC (e.g., 4-a) | Multiple Kinases | 1 | Significant Degradation Observed | Not explicitly stated, but effective at 1 µM |
| Inactive Epimer (e.g., 4-aneg) | Multiple Kinases | 1 | No Significant Degradation Observed | Inactive |
| Active PROTAC (e.g., 6-b) | Multiple Kinases | 1 | Significant Degradation Observed | Not explicitly stated, but effective at 1 µM |
| Inactive Epimer (e.g., 6-bneg) | Multiple Kinases | 1 | No Significant Degradation Observed | Inactive |
Note: The data is derived from a study that used quantitative proteomics to assess the degradation of a wide range of kinases.[1] While specific DC₅₀ values for the active vs. inactive epimers were not provided in a comparative table, the study confirmed the inactivity of the epimer controls, thus validating the VHL-dependent degradation induced by the active PROTACs.
Signaling Pathway and Experimental Workflow
The mechanism of action for a VHL-recruiting PROTAC and the validation workflow using an inactive epimer control are depicted in the following diagrams.
Alternative Methods for Validating VHL-Dependent Degradation
While the inactive epimer control is a highly specific method, other experimental approaches can also be employed to validate VHL-dependent degradation.
| Method | Description | Advantages | Disadvantages |
| VHL Knockout/Knockdown Cells | The active PROTAC is tested in cell lines where the VHL gene has been knocked out or its expression is knocked down using techniques like CRISPR/Cas9 or siRNA. | Provides direct genetic evidence of VHL's role. | Requires generation and validation of specific cell lines; potential for off-target effects with siRNA. |
| Competitive Binding Assay | Cells are co-treated with the active PROTAC and an excess of a known VHL ligand (e.g., VH032). The VHL ligand will compete with the PROTAC for binding to VHL, thus preventing the degradation of the target protein. | Relatively straightforward to perform if a VHL ligand is available. | Does not completely rule out off-target effects of the PROTAC itself. |
| Proteasome Inhibition | Cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the active PROTAC. If degradation is proteasome-dependent (a hallmark of the ubiquitin-proteasome system), the target protein levels will be rescued. | Confirms that degradation occurs via the proteasome. | Does not specifically confirm the involvement of VHL. |
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
1. Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the active PROTAC, inactive epimer control, and vehicle control (e.g., DMSO) at various concentrations for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
6. Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the VHL-PROTAC-POI ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the active PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Add a primary antibody against the target protein or VHL to the lysate and incubate overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
4. Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with antibodies against VHL and the target protein to detect their co-precipitation.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTACs.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the active PROTAC and inactive epimer control for a set duration (e.g., 72 hours).
2. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
A Comparative Analysis of VHL E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation and has emerged as a critical target for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The selection of an appropriate VHL ligand is a crucial step in the design of potent and selective PROTACs. This guide provides a comparative analysis of different VHL E3 ligase ligands, supported by experimental data and detailed methodologies, to aid researchers in this selection process.
Quantitative Comparison of VHL Ligands
The efficacy of a VHL ligand is determined by several factors, including its binding affinity to VHL, its ability to promote the formation of a stable ternary complex with the target protein and VHL, and the subsequent degradation efficiency of the target protein. The following table summarizes key quantitative data for commonly used VHL ligands.
| Ligand | Binding Affinity (Kd to VHL) | PROTAC Example | Target Protein | Cell Line | Degradation Potency (DC50) | Max Degradation (Dmax) | Ternary Complex Cooperativity (α) |
| VH032 | 185 nM[1] | MZ1 | BRD4 | H661, H838 | 8 nM, 23 nM[2] | Complete at 100 nM[2] | 26[3] |
| VH101 | 44 nM[1] | - | - | - | - | - | - |
| VH298 | ~50 nM (IC50) | - | - | - | - | - | - |
| Covalent Ligands (e.g., VHL-SF2) | Covalent | AR-VHL-SF2 | Androgen Receptor (AR) | LNCaP | - | Induces degradation[4] | - |
Note: Data for PROTAC examples are dependent on the specific target protein, linker, and cell line used. The binding affinities of the ligands themselves provide a direct measure of their interaction with VHL.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating VHL ligands, the following diagrams illustrate the VHL-mediated protein degradation pathway and a typical experimental workflow.
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Caption: A typical experimental workflow for the evaluation of VHL ligands and derived PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of VHL E3 ligase ligands and their corresponding PROTACs.
Binary Binding Affinity Assays
a. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (Kd) and kinetics of the VHL ligand binding to the VHL protein.
-
Methodology:
-
Immobilize recombinant VHL protein onto a sensor chip.
-
Prepare a series of concentrations of the VHL ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of ligand bound to the immobilized VHL.
-
After each injection, regenerate the sensor surface to remove the bound ligand.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd = koff/kon).[3][5]
-
b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To measure the binding affinity of a ligand to VHL in a solution-based assay.
-
Methodology:
-
Use a fluorescently labeled VHL protein (e.g., with a Europium cryptate donor) and a fluorescently labeled tracer ligand (acceptor).
-
In a microplate, incubate the labeled VHL and tracer with varying concentrations of the unlabeled test ligand.
-
The test ligand will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.
-
Measure the TR-FRET signal after an incubation period.
-
Plot the signal against the logarithm of the test ligand concentration and fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki value.[5][6][7]
-
Ternary Complex Formation Assays
a. TR-FRET for Ternary Complex Formation
-
Objective: To quantify the formation of the ternary complex (VHL-PROTAC-Target Protein) and determine the cooperativity (α).
-
Methodology:
-
Label the VHL protein with a FRET donor (e.g., Europium) and the target protein with a FRET acceptor (e.g., Cy5 or a fluorescent tag).
-
In a microplate, incubate the labeled VHL and target protein with a serial dilution of the PROTAC.
-
Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Measure the TR-FRET signal and plot it against the PROTAC concentration.
-
The cooperativity (α) can be calculated from the binding affinities of the binary and ternary complexes.[6][8]
-
b. NanoBRET™ Ternary Complex Assay
-
Objective: To measure ternary complex formation in living cells.
-
Methodology:
-
Genetically fuse the target protein to NanoLuc® luciferase (energy donor) and the VHL protein to HaloTag® (energy acceptor).
-
Express both fusion proteins in cells.
-
Add the HaloTag® ligand labeled with a fluorescent reporter to the cells.
-
Treat the cells with varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.[9][10]
-
Cellular Degradation Assays
a. Western Blotting
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Culture cells in appropriate multi-well plates.
-
Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 4-24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11][12][13]
-
b. HiBiT Assay
-
Objective: To provide a sensitive, real-time measurement of target protein degradation in live cells.
-
Methodology:
-
Genetically tag the endogenous target protein with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
-
Culture the HiBiT-tagged cells in a microplate.
-
Add the LgBiT protein and the furimazine substrate to the cells. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of target protein.
-
Treat the cells with a serial dilution of the PROTAC.
-
Measure the luminescence at different time points to monitor the kinetics of protein degradation.
-
Determine the DC50 and Dmax from the dose-response curve at a specific time point.[2][4][6]
-
Conclusion
The selection of a VHL E3 ligase ligand is a critical decision in the development of effective PROTACs. This guide provides a framework for comparing different VHL ligands based on their quantitative performance metrics. By employing the detailed experimental protocols outlined, researchers can systematically evaluate new and existing ligands to identify the optimal candidate for their specific target and therapeutic application. The continuous development of novel VHL ligands, including covalent and potentially more cell-permeable options, promises to further expand the utility of VHL-based targeted protein degradation.[14][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. Ternary Complex Formation [promega.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Assessing the Promiscuity of VHL-Recruiting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting proteins previously considered "undruggable."[1][2] By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate proteins of interest (POIs).[3] VHL (von Hippel-Lindau) is one of the most commonly recruited E3 ubiquitin ligases in PROTAC design due to its broad tissue expression and well-characterized ligands.[2][4] However, ensuring the specificity of these powerful molecules is a critical challenge, as off-target degradation can lead to unforeseen toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of methodologies to assess the promiscuity of VHL-recruiting PROTACs, supported by experimental data and detailed protocols.
Mechanism of Action: VHL-Recruiting PROTACs
VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the VHL E3 ligase, a linker, and a "warhead" that binds to the target protein.[3][5] The simultaneous binding of the PROTAC to both VHL and the POI brings them into close proximity, forming a ternary complex.[3][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3]
The VHL-HIF Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein complex plays a crucial role in regulating the hypoxia-inducible factor 1-alpha (HIF-1α).[7] Prolyl hydroxylase domain proteins (PHDs) hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[7] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[7][8] In hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adapting to low oxygen.[7][9]
Quantitative Assessment of PROTAC Performance
The efficacy and selectivity of VHL-recruiting PROTACs are primarily evaluated by their ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][10]
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 | > 90 | [11] |
| PROTAC 23 | BRD7/9 | VHL | EOL-1 | 4.5 (BRD7), 1.8 (BRD9) | > 90 | [11] |
| PROTAC 11 | BRD9 | CRBN | - | 50 | > 90 | [11] |
| GNE-987 | BRD4 | - | EOL-1 | 0.03 | Not Specified | [5] |
Assessing Off-Target Effects: A Proteomics Approach
A critical aspect of evaluating PROTAC promiscuity is the identification of off-target proteins that are unintentionally degraded. Global quantitative proteomics is a powerful tool for this purpose.[12][13] In this approach, cells are treated with the PROTAC, and the entire proteome is analyzed to identify proteins with significantly reduced abundance compared to control-treated cells.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | Number of Off-Target Proteins Degraded | Key Off-Targets Identified | Reference |
| VHL-based PROTAC 5 | PDEδ | VHL | HeLa | Not explicitly quantified, but proteome-wide changes shown. | - | [14] |
| Pomalidomide-based PROTACs | Various | CRBN | - | Multiple, including zinc-finger proteins. | Zinc-finger proteins | [15] |
Experimental Protocols
Ternary Complex Formation Assay (NanoBRET™)
This assay quantitatively measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.[6][16][17][18]
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
-
NanoBRET™ detection reagent (HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)
-
White, opaque 384-well assay plates
-
Luminometer with 460 nm and 618 nm filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.[16]
-
Transfection: Co-transfect the cells with NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:10 donor-to-acceptor plasmid ratio is a good starting point.[16]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Optionally, pre-treat cells with a proteasome inhibitor for 2-4 hours before adding the PROTAC to distinguish ternary complex formation from degradation.[16] Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[16]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent and add it to each well.[16]
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.[16] Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[16]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[16] Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 and Bmax values.[16]
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[19][20][21][22]
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
Target protein (substrate)
-
PROTAC of interest
-
10x Ubiquitylation buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody and anti-substrate antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order: dH2O, 10x ubiquitylation buffer, ubiquitin, ATP, substrate, E1 enzyme, E2 enzyme, and the PROTAC.[22] For a negative control, replace ATP with dH2O.[22]
-
Initiate Reaction: Add the VHL E3 ligase to the reaction mixture.[19]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[22]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.[22]
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitinated substrate and an anti-substrate antibody to observe the shift in molecular weight corresponding to ubiquitination.[19][22]
Global Proteomics Analysis for Off-Target Identification
This method provides a comprehensive profile of protein degradation events across the entire proteome.[13][23][24]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (for quantitative proteomics)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a relevant concentration and for a specific duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition (PROTAC-treated and control) with different isobaric tags. This allows for multiplexed analysis.[14]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated, indicating potential off-target degradation.
Conclusion
A thorough assessment of the promiscuity of VHL-recruiting PROTACs is paramount for the development of safe and effective therapeutics. A multi-faceted approach combining quantitative degradation assays, direct measurement of ternary complex formation and ubiquitination, and unbiased global proteomics provides a comprehensive understanding of a PROTAC's selectivity profile. By employing the methodologies outlined in this guide, researchers can make informed decisions to optimize lead compounds and mitigate the risk of off-target effects, ultimately accelerating the translation of promising PROTACs into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. lifesensors.com [lifesensors.com]
- 22. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 23. Experiment-1 : Global Proteomic Analysis (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 24. Protein Degrader [proteomics.com]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, confirming the formation of a ternary complex is a critical step. This guide provides an objective comparison of key biophysical assays used for this purpose, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
The formation of a ternary complex, where two molecules are brought together by a third bridging molecule, is a fundamental mechanism in many biological processes and a cornerstone of novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs). Validating and characterizing these complexes requires robust biophysical techniques that can provide quantitative insights into the binding affinities, kinetics, and thermodynamics of these interactions. This guide delves into four widely used assays: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET), offering a comparative overview to help researchers select the most appropriate method for their specific needs.
At a Glance: Comparing the Assays
Each biophysical technique offers unique advantages and limitations for studying ternary complexes. The choice of assay often depends on the specific questions being asked, the nature of the interacting molecules, and the available resources.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Primary Output | Kinetics (ka, kd), Affinity (KD) | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Proximity, Relative Affinity |
| Labeling Requirement | Label-free | Label-free | Label-free | Labeling required (fluorophores) |
| Throughput | Medium to High | High | Low | High |
| Sample Consumption | Low to Medium | Low | High | Low |
| Key Advantage | High-quality kinetic data | High throughput, crude sample compatibility | Provides complete thermodynamic profile | In-cell visualization possible |
| Key Limitation | Surface immobilization can affect protein activity | Lower sensitivity for small molecules | Low throughput, sensitive to buffer mismatch | Labeling can alter protein function |
Quantitative Data Comparison: A Case Study
To illustrate the type of data generated by these assays, the following table summarizes representative quantitative data for the formation of a PROTAC-mediated ternary complex involving the VHL E3 ligase and the Brd4 bromodomain.[1][2] It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Parameter | SPR | BLI | ITC |
| Binary Affinity (PROTAC to VHL; KD) | 29 nM[1] | Not typically used for small molecule binary interactions[1] | 66 nM[1] |
| Binary Affinity (PROTAC to Brd4BD2; KD) | 1 nM[1] | Not typically used for small molecule binary interactions[1] | 4 nM[1] |
| Ternary Affinity (VHL-PROTAC-Brd4BD2; KD) | ~2 nM[3] | Consistent with SPR and ITC[1] | 4 nM[1] |
| Cooperativity (α) | 26[1] | Consistent with SPR and ITC[1] | 15[1] |
| Association Rate (ka) | 1.1 x 106 M-1s-1 | Can be determined | Not applicable |
| Dissociation Rate (kd) | 0.014 s-1[1] | Can be determined | Not applicable |
| Enthalpy (ΔH) | Not applicable | Not applicable | Can be determined |
| Entropy (ΔS) | Not applicable | Not applicable | Can be determined |
Note: FRET assays typically provide relative binding affinities and are often used to determine EC50 values for complex formation rather than absolute KD values.
Visualizing the Concepts: Diagrams and Workflows
To better understand the principles behind these assays and the concept of ternary complex formation, the following diagrams are provided.
Caption: PROTAC-induced ternary complex formation leading to target protein degradation.
Caption: Workflow for binary and ternary complex analysis using SPR.
Caption: Experimental design for ITC analysis of ternary complex formation.
Detailed Experimental Protocols
The following sections provide standardized, high-level protocols for each of the four biophysical assays. These are intended as a guide and will require optimization for specific molecular systems.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon, koff) and affinity (KD).[4][5][6]
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.
-
In a separate experiment, if desired, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Interaction Analysis:
-
Inject the target protein pre-incubated with varying concentrations of the PROTAC over the E3 ligase surface.[7]
-
Alternatively, a sequential injection can be performed where the target protein is first injected, followed by the PROTAC.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or ternary binding models) to determine kinetic and affinity constants. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[1]
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[8][9][10] It is particularly well-suited for high-throughput screening.
Protocol for Ternary Complex Analysis:
-
Immobilization: Immobilize one of the protein partners (e.g., a biotinylated E3 ligase) onto a streptavidin-coated biosensor tip.[11]
-
Baseline: Equilibrate the biosensor in assay buffer to establish a stable baseline.
-
Association: Move the biosensor into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.[11]
-
Dissociation: Move the biosensor back into assay buffer to monitor the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves to determine the kinetic parameters (ka, kd) and the dissociation constant (KD). Due to lower sensitivity, BLI is often more suitable for assessing ternary complex formation rather than precise binary interactions of small molecules.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13][14]
Protocol for Ternary Complex Analysis:
-
Sample Preparation: Prepare purified protein and compound solutions in identical, well-degassed buffer to minimize heats of dilution.
-
Binary Titrations:
-
Perform a titration by injecting the PROTAC into the sample cell containing the E3 ligase to determine their binary interaction parameters.
-
Perform a second titration by injecting the PROTAC into the sample cell containing the target protein.
-
-
Ternary Titration:
-
Perform a titration by injecting the PROTAC into the sample cell containing a mixture of the E3 ligase and the target protein.
-
Alternatively, inject a pre-formed binary complex (e.g., PROTAC and target protein) into the E3 ligase.
-
-
Data Analysis: Analyze the titration curves using appropriate binding models (e.g., single-site or multi-site binding models). Global fitting of all binary and ternary titration data can provide a more robust determination of the thermodynamic parameters and cooperativity.[4]
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two fluorophores are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime lanthanide donors to reduce background fluorescence.[5][15]
Protocol for TR-FRET Ternary Complex Assay:
-
Labeling: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively. This can be achieved through chemical conjugation or by using tagged proteins (e.g., His-tag, GST-tag) and fluorescently labeled anti-tag antibodies.[5]
-
Assay Setup: In a microplate, combine the labeled target protein and E3 ligase at fixed concentrations with a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow the ternary complex to form and reach equilibrium.
-
Measurement: Measure the fluorescence emission of both the donor and the acceptor. The TR-FRET signal is typically expressed as a ratio of the acceptor to donor emission.
-
Data Analysis: Plot the TR-FRET ratio as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC saturates both proteins individually, leading to a decrease in the ternary complex and the FRET signal. The data can be fitted to determine the EC50 for complex formation.[16]
Conclusion
The validation and characterization of ternary complex formation are essential for advancing our understanding of cellular signaling and for the development of novel therapeutics. Each of the biophysical assays discussed—SPR, BLI, ITC, and FRET—provides a unique and valuable window into these complex interactions. While SPR and BLI excel at providing kinetic information, ITC offers a complete thermodynamic picture. FRET, on the other hand, is a powerful tool for high-throughput screening and can be adapted for in-cell measurements. By understanding the principles, strengths, and limitations of each technique, researchers can design robust experimental strategies to confidently validate and quantify ternary complex formation, ultimately accelerating their research and development efforts. The use of orthogonal methods is highly recommended to provide a comprehensive and reliable characterization of the system under study.[1]
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aragen.com [aragen.com]
- 8. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. med.emory.edu [med.emory.edu]
- 12. protocols.io [protocols.io]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labonline.com.au [labonline.com.au]
A Comparative Guide to (S,R,S)-AHPC-Based E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligase ligands are derivatives of (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine), which effectively recruit the von Hippel-Lindau (VHL) E3 ligase.
This guide provides an objective comparison of (S,R,S)-AHPC-based E3 ligase ligand-linker conjugates, focusing on how variations in the linker and the core (S,R,S)-AHPC structure can influence the performance of the resulting PROTACs. While a direct comparison with the broadly termed "E3 Ligase Ligand-linker Conjugate 50" is challenging due to the proprietary nature of its specific linker, this guide will provide a framework for understanding the critical structure-activity relationships of (S,R,S)-AHPC derivatives based on available experimental data.
The Central Role of the Linker
The linker connecting the (S,R,S)-AHPC core to the target protein ligand is a key determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2][3] Commonly used linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][3][4]
The optimal linker length is highly dependent on the specific target protein and the ligand used, and often requires empirical optimization.[5][6] Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity.[2]
Comparative Performance of (S,R,S)-AHPC Derivatives
The efficacy of PROTACs is typically evaluated by two key parameters:
-
DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation that can be achieved.
Below is a summary of performance data for a PROTAC synthesized using a specific (S,R,S)-AHPC derivative. This data highlights the potential of these molecules in targeted protein degradation.
| E3 Ligase Ligand-Linker Conjugate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | [7] |
This table will be expanded as more comparative data becomes available. The example of (S,R,S)-AHPC(Me)-C6-NH2 demonstrates the high potency and efficacy that can be achieved with a well-designed (S,R,S)-AHPC-based PROTAC.[7] The methyl modification on the AHPC core and the 6-carbon alkyl linker contribute to its impressive performance in degrading the FBXO22 protein.[7]
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. The two primary methods for quantifying protein degradation are Western Blotting and quantitative mass spectrometry-based proteomics.
Western Blot Protocol for Protein Degradation
This method provides a semi-quantitative to quantitative measure of the target protein levels following PROTAC treatment.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry Proteomics Protocol
This method offers a highly sensitive and unbiased approach to quantify changes in the entire proteome upon PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control as described for the Western Blot protocol.
-
Harvest and lyse the cells.
-
Extract proteins and determine the concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Clean up the peptide samples using solid-phase extraction (SPE).
-
For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify peptides and proteins by searching the MS/MS data against a protein sequence database.
-
Quantify the relative abundance of proteins across different samples.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in (S,R,S)-AHPC-based PROTAC development and their mechanism of action, the following diagrams are provided.
Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.
Caption: General experimental workflow for comparing (S,R,S)-AHPC derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
VHL-Recruiting PROTACs: A Comparative Guide to Targeted Protein Degradation
The strategic degradation of specific proteins offers a powerful therapeutic modality in drug discovery, and Proteolysis Targeting Chimeras (PROTACs) have emerged as a leading approach.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to eliminate proteins of interest.[3][4] A critical component in PROTAC design is the choice of an E3 ubiquitin ligase to recruit. Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has become one of the most utilized due to its well-characterized binders and broad tissue expression.[1][5][6]
This guide provides a comprehensive comparison of the advantages and disadvantages of using VHL for targeted protein degradation, with a focus on its performance relative to Cereblon (CRBN), another widely used E3 ligase. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their targeted protein degradation strategies.
Advantages of Utilizing VHL for Targeted Degradation
VHL offers several distinct advantages in the design and application of PROTACs:
-
High Selectivity: The binding pocket of VHL is more buried compared to that of CRBN, which can lead to better selectivity for specific substrates.[] This characteristic can minimize off-target effects, a crucial consideration in drug development.
-
Well-Characterized Ligands: A significant advantage of VHL is the availability of well-documented and potent small molecule ligands, such as derivatives of hydroxyproline.[3][] The structure-based design of these ligands is well understood, providing a solid foundation for the rational design of potent PROTACs.[3][4]
-
Widespread Tissue Expression: VHL is extensively expressed across various tissues, making VHL-based PROTACs a viable strategy for targeting proteins in a wide range of cell types and disease contexts.[1]
-
Distinct Subcellular Localization: VHL is predominantly located in the cytoplasm, although it can shuttle to the nucleus.[] This localization can be advantageous for targeting cytosolic proteins.
-
Favorable for Certain Targets: For some challenging targets, such as KRAS mutants, VHL-recruiting PROTACs have shown greater efficiency in inducing degradation compared to their CRBN-recruiting counterparts.[8]
Disadvantages and Challenges of VHL-Based Degraders
Despite its advantages, there are several limitations and challenges associated with the use of VHL in targeted degradation:
-
Larger and More Polar Ligands: VHL ligands are generally larger and more polar than CRBN ligands, which can lead to poorer cell permeability and oral bioavailability.[][9] This can present a significant hurdle in the development of orally administered drugs.
-
Oxygen-Dependent Regulation: VHL protein levels are regulated by oxygen levels, with hypoxic conditions often leading to its downregulation.[] This could potentially impact the efficacy of VHL-based degraders in hypoxic tumor microenvironments.[]
-
Potential for Off-Target Effects: While generally selective, the recruitment of an E3 ligase can still lead to unintended degradation of other proteins, a phenomenon sometimes referred to as "off-target degradation".[]
-
Metabolic Instability: Some VHL-based PROTACs have shown susceptibility to metabolic degradation, particularly cleavage of the VHL ligand moiety.[10]
VHL vs. CRBN: A Head-to-Head Comparison
The choice between VHL and CRBN for PROTAC development is a critical design decision that can significantly influence the pharmacological properties of the resulting degrader.[]
| Feature | VHL | CRBN |
| Ligand Properties | Larger, more polar, hydroxyproline-based scaffolds.[] | Smaller, more drug-like, glutarimide-based (IMiD) ligands.[] |
| Binding Pocket | More buried, leading to potentially higher selectivity.[] | More open, which can lead to broader substrate promiscuity.[] |
| Selectivity | Generally high selectivity.[] | Can have off-target affinity for zinc-finger transcription factors.[] |
| Subcellular Localization | Predominantly cytosolic, with some nuclear presence.[] | Primarily nuclear, but can shuttle to the cytoplasm.[] |
| Tissue Expression | Widespread.[1] | Broadly expressed, particularly abundant in hematopoietic cells.[] |
| Oral Bioavailability | Can be challenging to achieve due to ligand properties.[9][11] | Generally more favorable due to smaller, less polar ligands.[] |
Quantitative Performance Data
The following table summarizes publicly available data on the performance of various VHL- and CRBN-based PROTACs. It is important to note that direct comparisons can be challenging due to variations in the target protein, linker, and experimental conditions used in different studies.
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 | 97 | [12] |
| ARV-771 | VHL | BET Bromodomains | - | - | - | [12] |
| PROTAC 8o | VHL | KRAS G12D | - | - | - | [8] |
| DT2216 | VHL | BCL-XL | Various | - | - | [13] |
| ARV-110 | CRBN | Androgen Receptor | - | - | - | [13] |
| ARV-471 | CRBN | Estrogen Receptor | - | - | ~64 (average) | [13] |
Note: "-" indicates that specific numerical values were not provided in the cited sources. This table is intended for qualitative comparison and to highlight the potential for high potency with both VHL and CRBN recruiters.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of VHL-based PROTACs.
Cell Culture and PROTAC Treatment
-
Cell Lines: Select appropriate human cancer cell lines based on the target protein's expression and disease relevance (e.g., PC3 for prostate cancer, AML cell lines for leukemia).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
PROTAC Treatment: Prepare stock solutions of the PROTAC in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the PROTAC to the desired final concentrations in fresh cell culture medium. Replace the existing medium with the PROTAC-containing medium and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify the extent of protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.
In Vitro Ternary Complex Pull-Down Assay
-
Protein Purification: Purify the recombinant E3 ubiquitin ligase VHL complex (VHL, Elongin B, and Elongin C) and the target protein.[14]
-
Complex Formation: Incubate the purified VHL complex, the target protein, and the PROTAC in an appropriate buffer.[14]
-
Pull-Down: Use an affinity tag on either the VHL complex or the target protein to pull down the complex using affinity beads (e.g., Strep-Tactin beads for a Strep-tag).
-
Analysis: Wash the beads to remove non-specific binders and elute the bound proteins. Analyze the eluate by SDS-PAGE and Western blotting to detect the presence of all three components of the ternary complex.[14]
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and experimental procedures involved, the following diagrams have been generated using Graphviz.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Quantum chemistry meets cancer treatment | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Confirming Target Engagement of PROTACs: A Comparative Guide
For researchers and scientists in the field of drug discovery, confirming that a Proteolysis Targeting Chimera (PROTAC) engages its intended target protein within a cellular context is a critical step in the development pipeline. This guide provides a comparative overview of key methodologies used to validate the target engagement of novel PROTACs, such as those derived from a "Conjugate 50" platform. We will delve into the experimental protocols, present data in a comparative format, and visualize the underlying workflows and pathways.
The successful operation of a PROTAC hinges on its ability to form a ternary complex, bringing together the target protein and an E3 ubiquitin ligase, which subsequently leads to the ubiquitination and degradation of the target.[1][2][3] Therefore, robust and quantitative methods are necessary to confirm this initial binding event inside the cell.
Comparative Analysis of Target Engagement Methodologies
Several techniques are available to measure the interaction between a PROTAC and its target protein in a cellular environment. The choice of method often depends on the specific research question, available resources, and the characteristics of the target protein. Below is a comparison of three widely used assays: NanoBRET Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics.
| Feature | NanoBRET® Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Quantitative Proteomics |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.[4][5] | Ligand-induced thermal stabilization of the target protein.[6][7] | Mass spectrometry-based quantification of protein abundance changes upon PROTAC treatment.[8][9] |
| Cellular Context | Live cells, providing a physiologically relevant environment.[4][5] | Can be performed in cell lysates or intact cells.[6][7] | Typically performed on cell lysates after treatment of intact cells. |
| Target Modification | Requires genetic modification to fuse the target protein with NanoLuc® Luciferase.[4] | Label-free; does not require modification of the target protein or compound.[6][10] | Label-free, but often uses isotopic labeling (e.g., TMT, SILAC) for multiplexing and accurate quantification. |
| Throughput | High-throughput compatible.[11][12] | Moderate throughput; can be adapted for higher throughput formats. | Lower throughput compared to plate-based assays. |
| Information Gained | Target occupancy, compound affinity, and residence time in live cells.[4] Can also assess E3 ligase binding.[11] | Direct evidence of target binding and can be used to assess off-target effects across the proteome (CETSA-MS).[6][10] | Global view of on-target degradation and off-target effects on protein abundance.[8][9][13] |
| Key Advantages | Quantitative measurement in live cells, high sensitivity, and adaptable to various target classes.[4][5] | Applicable to native proteins without modification; can be performed in intact cells.[6][7] | Unbiased, proteome-wide analysis of degradation events and pathway modulation.[9][14] |
| Limitations | Requires genetic engineering of the target protein. The presence of the fusion tag could potentially affect protein function.[15] | Not all protein-ligand interactions result in a significant thermal shift, leading to potential false negatives.[7] | Provides a downstream readout of degradation rather than direct binding; can be complex and data-intensive. |
Illustrative Quantitative Data
The following table presents hypothetical data that could be generated for a "Conjugate 50-derived PROTAC" (PROTAC-X) targeting a protein of interest (POI) using the discussed techniques.
| Assay | Metric | PROTAC-X | Control Compound |
| NanoBRET TE | IC50 (in-cell target engagement) | 50 nM | > 10,000 nM |
| CETSA | ΔTm (change in melting temperature) | +4.2 °C | No significant change |
| Quantitative Proteomics | % Degradation of POI (at 100 nM) | 92% | < 5% |
Experimental Protocols & Visualizations
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][16]
Caption: General mechanism of PROTAC-mediated protein degradation.
NanoBRET™ Target Engagement Assay
The NanoBRET assay measures the binding of a compound to a target protein in live cells by detecting the energy transfer between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the same target.[4][5] A competing compound, like a PROTAC, will displace the tracer and reduce the BRET signal in a dose-dependent manner.
Caption: Workflow for the NanoBRET Target Engagement Assay.
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the protein of interest (POI) fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in 96-well, white-bottom cell culture plates.
-
Compound and Tracer Addition: Prepare serial dilutions of the Conjugate 50-derived PROTAC. Add the fluorescent NanoBRET® tracer to the cells, followed immediately by the addition of the PROTAC dilutions.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[4]
-
Signal Measurement: Add the NanoBRET® Nano-Glo® Substrate and read the filtered luminescence emissions for both the donor (NanoLuc®) and the acceptor (tracer) on a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand, such as a PROTAC, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[6][7] This change in thermal stability is then detected, often by Western blotting or mass spectrometry.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to the desired confluency and treat them with the Conjugate 50-derived PROTAC or a vehicle control for a specified duration.
-
Heating: After treatment, harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6] A non-heated control is included to normalize protein levels.[6]
-
Cell Lysis: Lyse the cells to release the proteins, for example, by freeze-thaw cycles or sonication.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot analysis or, for a proteome-wide scale (CETSA-MS), by mass spectrometry.[6]
-
Data Analysis: Plot the normalized amount of soluble target protein as a function of temperature for both the PROTAC-treated and vehicle-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.
Quantitative Proteomics for Degradation Analysis
While not a direct measure of binding, quantitative proteomics is the ultimate confirmation of a PROTAC's functional outcome: the degradation of the target protein.[8] This method can also reveal off-target degradation events across the entire proteome.
-
Cell Culture and Treatment: Grow cells in culture and treat them with various concentrations of the Conjugate 50-derived PROTAC, a negative control, and a vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and quantify the total protein concentration. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with a different tandem mass tag (TMT) reagent. This allows for the pooling (multiplexing) of samples for a single mass spectrometry run.
-
Mass Spectrometry (LC-MS/MS): Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the relative abundance of thousands of proteins across all treated conditions. The level of the target protein in the PROTAC-treated samples is compared to the vehicle-treated sample to determine the percentage of degradation.
This comprehensive approach of comparing methodologies provides researchers with the necessary information to select the most appropriate assays for validating the target engagement of their novel PROTACs, ensuring a robust and well-characterized path towards clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degradation and PROTACs [worldwide.promega.com]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. selvita.com [selvita.com]
- 6. pelagobio.com [pelagobio.com]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. Protein Degrader [proteomics.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL and MDM2 E3 Ligase Recruiters for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical design parameter in the development of effective PROTACs (Proteolysis-Targeting Chimeras). Among the expanding repertoire of E3 ligases, the von Hippel-Lindau (VHL) and Mouse Double Minute 2 Homolog (MDM2) recruiters have emerged as prominent tools. This guide provides a comprehensive side-by-side comparison of VHL and MDM2 E3 ligase recruiters, offering quantitative data, detailed experimental protocols, and visual aids to inform rational PROTAC design.
Introduction to VHL and MDM2 E3 Ligase Recruiters
The VHL protein is the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex.[1] Its natural substrate is the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).[1] Under normal oxygen conditions, HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and subsequent proteasomal degradation.[1] Small molecule ligands have been developed to mimic the HIF-1α binding to VHL, enabling the recruitment of this E3 ligase to degrade other proteins of interest.[2]
MDM2 is a RING finger E3 ubiquitin ligase best known as the principal negative regulator of the p53 tumor suppressor.[3] MDM2 binds to the N-terminal trans-activation domain of p53, leading to its ubiquitination and degradation.[3] Inhibitors of the MDM2-p53 interaction, such as the nutlin family of compounds, have been repurposed as MDM2 recruiters in PROTACs. A unique feature of using MDM2 recruiters is the potential for a dual mechanism of action: degradation of the target protein and stabilization of p53.[4][5]
Signaling and Ubiquitination Pathways
To appreciate the function of these recruiters, it is essential to understand their roles within their respective ubiquitination pathways.
Performance Comparison: VHL vs. MDM2 Recruiters
The choice between VHL and MDM2 recruiters can significantly impact the performance of a PROTAC. Below is a summary of quantitative data for representative ligands and PROTACs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Ligand Binding Affinities
The affinity of the E3 ligase ligand is a crucial parameter in PROTAC design.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[2][6] | Fluorescence Polarization |
| VH101 | VHL | 44 nM[2] | Fluorescence Polarization |
| VL285 analog | VHL | 29 nM - 171 nM | Surface Plasmon Resonance |
| Nutlin-3a | MDM2 | ~30-90 nM | Multiple Methods |
PROTAC Performance: A Case Study on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation, providing a basis for comparing VHL and MDM2 recruiters.
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~25 nM | >90% | [7] |
| ARV-771 | VHL | BETs | 22Rv1 | <5 nM | >95% | [8] |
| A1874 | MDM2 | BRD4 | RS4;11 | 32 nM | ~98% | [5] |
| PROTAC 3 | MDM2 | BRD4 | MIA PaCa-2 | Not specified | >90% | [7] |
Experimental Protocols
Detailed and robust experimental methodologies are paramount for the accurate characterization and comparison of PROTACs.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of binary (PROTAC-E3 ligase, PROTAC-target) and ternary (E3 ligase-PROTAC-target) complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization reagents (e.g., amine coupling kit) or streptavidin for biotinylated proteins
-
Purified E3 ligase complex (e.g., VCB complex: VHL, Elongin C, Elongin B)
-
Purified target protein
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase or target protein onto the sensor chip surface using amine coupling or capture-based methods for tagged proteins.[9]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding kinetics of the PROTAC to the E3 ligase or target protein.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein (if the E3 ligase is immobilized).
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine k_on, k_off, and K_D for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary K_D to the ternary K_D.[10]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the protein and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of small injections of the PROTAC solution into the protein solution while monitoring the heat change.
-
Control Experiments: Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.
-
Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, ΔH, and ΔS.[11][12]
Fluorescence Polarization (FP) for Competitive Binding Assays
Objective: To determine the binding affinity of a PROTAC to an E3 ligase or target protein through a competitive binding experiment.
Materials:
-
Fluorescence polarization plate reader
-
Fluorescently labeled tracer ligand that binds to the protein of interest
-
Purified E3 ligase or target protein
-
PROTAC
-
Assay buffer
-
Microplates (e.g., black, 384-well)
Protocol:
-
Assay Setup: In a microplate, add a fixed concentration of the protein and the fluorescent tracer.
-
Competition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a competitive binding model to determine the IC_50, which can be converted to a K_i value.[13][14]
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for NanoLuc®-tagged protein (donor) and HaloTag®-tagged protein (acceptor)
-
Transfection reagent
-
PROTAC
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
Nano-Glo® Live Cell Substrate (donor)
-
Luminescence plate reader with appropriate filters
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-tagged E3 ligase and HaloTag®-tagged target protein expression vectors.
-
Cell Plating: Seed the transfected cells into a white-bottomed assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor emission (luminescence) and acceptor emission (fluorescence) simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC_50 for ternary complex formation.[15][16][17][18]
Experimental Workflow Visualization
Conclusion
The selection of an E3 ligase recruiter is a multifaceted decision in the design of potent and selective PROTACs. VHL-based recruiters are well-characterized and have demonstrated robust degradation across a range of targets. MDM2-based recruiters, while historically less utilized, offer the intriguing possibility of a dual-action therapeutic by simultaneously degrading a target and stabilizing the p53 tumor suppressor. The quantitative data and detailed experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to make informed decisions and rigorously evaluate their PROTACs, ultimately accelerating the development of this transformative therapeutic modality.
References
- 1. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mdm2 - Wikipedia [en.wikipedia.org]
- 4. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
Safety Operating Guide
Navigating the Safe Disposal of E3 Ligase Ligand-linker Conjugate 50: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 50 are paramount for ensuring laboratory safety and environmental protection. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate plays a role in the rapidly advancing field of targeted protein degradation.[1][][3] This guide provides essential safety and logistical information, offering a procedural, step-by-step plan for the proper disposal of this and similar chemical compounds.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. This document will contain detailed and compound-specific safety, handling, and disposal information that supersedes any general guidance.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, is governed by stringent regulations. It is crucial to treat all research compounds as potentially hazardous waste.[4] Never dispose of such chemicals down the drain or in general trash.[4][5] The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) program.[4]
Quantitative Data for Disposal Consideration
While the specific SDS for this compound is the definitive source, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are for illustrative purposes and must be confirmed with the compound-specific SDS.[4]
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[4] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[4] |
| Concentration Limits | Varies by substance; for example, solutions with certain heavy metals above specific ppm are hazardous.[4] | Even low concentrations of potent compounds can render a solution hazardous and dictate the disposal route.[4] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable.[4] | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | Incompatible wastes must be segregated to prevent dangerous chemical reactions. |
Detailed Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline a general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Segregate chemical waste by compatibility to prevent dangerous reactions.[4] For this compound, the following segregation is recommended:
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[5]
-
Liquid Waste: Collect solutions containing the conjugate in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and absorbent pads used for spills, should be considered contaminated and disposed of as chemical waste.[5]
Step 3: Container Selection and Labeling
-
Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original container or a container approved by your institution's EHS department.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, include the approximate concentration and date.
Step 4: Spill Management In the event of a spill:
-
Prevent further leakage or spreading.[5]
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).[5]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.[5]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[5]
Step 5: Storage and Final Disposal
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) in your laboratory, following institutional guidelines regarding storage limits.
-
Arrange for waste pickup through your institution's EHS department.
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[5]
Disposal Workflow
References
Essential Safety and Operational Guide for Handling E3 Ligase Ligand-linker Conjugate 50
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 50. The following procedures are based on best practices for handling similar chemical compounds, such as PROTACs (Proteolysis Targeting Chimeras) and other E3 ligase ligand-linker conjugates.[1][2][3][][] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and compound-specific safety information.[2][6][7]
This compound is a key intermediate for the synthesis of PROTACs.[7][8] It is composed of the (S,R,S)-AHPC, a ligand that recruits von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker.[7][8] Like many novel biochemicals, its full toxicological properties may not be fully characterized. Therefore, it should be handled with care by trained personnel in a laboratory setting.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes typical data points found in an SDS for similar compounds. Users must refer to the supplier-specific SDS for definitive values.
| Property | Data | Source |
| Product Name | This compound | [7] |
| Composition | Conjugate of (S,R,S)-AHPC (VHL Ligand) and a linker. | [7][8] |
| Appearance | Typically a solid or lyophilized powder. | [9][10] |
| Solubility | Expected to be soluble in organic solvents like DMSO. | [1][9][10] |
| Storage Temperature | Shipped at room temperature; long-term storage recommendations vary, often at -20°C or -80°C for stock solutions. | [1][7][8][9] |
| Occupational Exposure Limits | Not established. Handle as a potent compound with unknown toxicity. | General |
| Toxicity Data (LD50/LC50) | Not available. Assume high potency and toxicity. | General |
| Stability | Stable for years under proper storage conditions. Avoid repeated freeze-thaw cycles for solutions.[1][9] | General |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following are minimum requirements for personal protective equipment and handling procedures.
Engineering Controls
-
Fume Hood: All work involving the solid compound (weighing, preparing stock solutions) and volatile organic solvents must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[1][2]
-
Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned.[1]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for guidance.
First Aid Measures
In case of exposure, follow these immediate steps while seeking medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Experimental Protocol: Stock Solution Preparation
This protocol provides a general method for preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer or sonicator
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can affect compound stability.[1]
-
Store the aliquots at -80°C for long-term stability.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for safely managing this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Ligand-Linker Conjugate Products - Creative Biolabs [creative-biolabs.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
